Ytterbium nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
ytterbium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Yb/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYTSCYMRPPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb(NO3)3, N3O9Yb | |
| Record name | Ytterbium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890718 | |
| Record name | Ytterbium(III) nitrate | |
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Molecular Weight |
359.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Tetrahydrate: Transparent hygroscopic solid; [Merck Index] | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
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| Record name | Ytterbium nitrate | |
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CAS No. |
13768-67-7 | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium(III) nitrate | |
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| Record name | Ytterbium trinitrate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Hazards of Ytterbium Nitrate
Introduction: Ytterbium(III) nitrate, with the chemical formula Yb(NO₃)₃, is an inorganic salt of ytterbium and nitric acid. It typically exists as a colorless, hygroscopic crystalline solid that is soluble in water and ethanol.[1][2] This compound serves as a crucial precursor for the production of ultra-high purity materials, catalysts, and nanoscale materials.[3] Its applications are found in nanoscale coatings for carbon composites, the manufacturing of ceramics and glass, and as a doping agent for garnet crystals in lasers.[1][4] This guide provides a comprehensive overview of its chemical properties, associated hazards, and relevant experimental protocols for scientific and drug development professionals.
Chemical and Physical Properties
Ytterbium nitrate is most commonly available in its hydrated forms, Yb(NO₃)₃·nH₂O, where n can be 4, 5, or 6.[1] These hydrates are highly soluble in water.[3][4] The anhydrous form has a molecular weight of 359.06 g/mol .[1]
| Property | Data | Reference |
| Chemical Formula | Yb(NO₃)₃ | [1] |
| Appearance | Colorless hygroscopic crystals or white solid. | [1][4][5] |
| Molecular Weight | Anhydrous: 359.06 g/mol Pentahydrate: 449.13 g/mol Hexahydrate: 467.15 g/mol | [1][6] |
| Solubility | Soluble in water and ethanol. | [1] |
| Stability | Stable under recommended storage conditions; hygroscopic. | [4][7][8] |
Hazards and Toxicological Data
This compound is classified as an oxidizing solid that may intensify fire.[7] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][7]
GHS Hazard Information
| Category | Information | Reference |
| Pictograms | GHS03 (Oxidizing), GHS07 (Exclamation mark) | [1] |
| Signal Word | Danger | [5][7] |
| Hazard Statements | H272: May intensify fire; oxidizer.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P220: Keep/Store away from clothing and other combustible materials.P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
Acute Toxicity
While comprehensive toxicological properties have not been fully investigated, some acute toxicity data for the hexahydrate form is available.[7]
| Route of Exposure | Species | LD50 (Lethal Dose, 50% kill) | Reference |
| Oral | Rat | 3100 mg/kg | [9] |
| Intraperitoneal | Rat | 255 mg/kg | [9] |
| Intravenous | Rat | 30 mg/kg | [9] |
| Intraperitoneal | Mouse | 250 mg/kg | [9] |
Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions.[7][10]
-
Reactivity: As an oxidizing agent, it can form flammable mixtures when combined with hydrocarbons.[3] It is incompatible with organic materials and strong reducing agents.[7][8]
-
Hazardous Decomposition: When heated, especially under fire conditions, it decomposes to produce nitrogen oxides (NOx) and ytterbium oxides.[7]
Experimental Protocols
Synthesis of this compound Pentahydrate
A common laboratory method for the synthesis of this compound pentahydrate involves the reaction of ytterbium(III) oxide with nitric acid.[11]
Methodology:
-
Roasting: Ytterbium(III) oxide (Yb₂O₃) is first burned at 800°C for 2-3 hours to ensure purity and reactivity.[11]
-
Dissolution: The roasted Yb₂O₃ is dissolved in a 1:1 solution of nitric acid (HNO₃) and water. The mixture is maintained in a water bath at 75-85°C.[11][12] The reaction proceeds until the pH of the solution reaches 3-4.[11]
-
Filtration: The solution is allowed to stand overnight and is then filtered under reduced pressure to remove any unreacted solids.[11]
-
Crystallization: The filtrate is concentrated by distillation under reduced pressure until it becomes viscous. It is then allowed to cool slowly at room temperature to facilitate crystallization.[11]
-
Purification and Drying: The resulting crystals are recrystallized twice for higher purity. Finally, the purified crystals are dried in a desiccator containing a sulfuric acid atmosphere until a constant weight is achieved, yielding this compound pentahydrate.[11]
Thermal Decomposition Analysis of Ytterbium(III) Nitrate Hexahydrate
The thermal decomposition of hydrated this compound can be characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[13]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of Ytterbium(III) nitrate hexahydrate is placed in the sample pan of a simultaneous TGA/DTA instrument.[13]
-
Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1500°C) at a controlled heating rate in a controlled atmosphere, typically air or an inert gas like nitrogen or argon.[13]
-
Data Collection: The TGA instrument measures the change in sample mass, while the DTA measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic events.[13]
-
Evolved Gas Analysis (Optional): The gaseous decomposition products can be identified by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FT-IR).[13]
-
Product Characterization: The solid intermediates and the final decomposition product (ytterbium oxide) are collected at various temperature points and can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine their crystal structure and morphology.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound Pentahydrate.
Logical Relationship: Hazards and Precautions
Caption: Relationship between this compound hazards and precautions.
Signaling Pathway: Thermal Decomposition of Yb(NO₃)₃·6H₂O
Caption: Thermal decomposition pathway of Ytterbium(III) Nitrate Hexahydrate.
References
- 1. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound (CAS No. 35725-34-9) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 5. fishersci.be [fishersci.be]
- 6. Ytterbium(III) nitrate, hexahydrate (1:3:6) | H12N3O15Yb | CID 203097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. RTECS NUMBER-ZG2800000-Chemical Toxicity Database [drugfuture.com]
- 10. Yttrium(III) nitrate hexahydrate - Safety Data Sheet [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
An In-depth Technical Guide to the Synthesis of Ytterbium(III) Nitrate from Ytterbium(III) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ytterbium(III) nitrate from ytterbium(III) oxide. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety precautions. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in chemical and pharmaceutical development.
Chemical Principles
The synthesis of ytterbium(III) nitrate from ytterbium(III) oxide is an acid-base reaction. Ytterbium(III) oxide (Yb₂O₃), a basic oxide, reacts with nitric acid (HNO₃) to yield the corresponding salt, ytterbium(III) nitrate (Yb(NO₃)₃), and water. Ytterbium(III) oxide is insoluble in water but will dissolve in strong acids.[1][2] The product, ytterbium(III) nitrate, is a colorless, crystalline solid that is soluble in water and ethanol and typically forms hydrates, most commonly the pentahydrate (Yb(NO₃)₃·5H₂O) or hexahydrate.[3][4]
The balanced chemical equation for this reaction is:
Yb₂O₃ + 6HNO₃ → 2Yb(NO₃)₃ + 3H₂O
This stoichiometry is crucial for calculating the requisite amounts of reactants to ensure a complete reaction and maximize product yield.
Visualization of Synthesis Pathway and Workflow
To clearly illustrate the process, the following diagrams outline the chemical reaction and the experimental workflow.
Quantitative Data Summary
The properties of the primary reactant and the resulting product are summarized below. Note that this compound properties can vary slightly based on the degree of hydration.
Table 1: Properties of Reactant and Product
| Property | Ytterbium(III) Oxide (Yb₂O₃) | Ytterbium(III) Nitrate Pentahydrate (Yb(NO₃)₃·5H₂O) |
| CAS Number | 1314-37-0[1] | 35725-34-9[5] |
| Molecular Formula | Yb₂O₃[1] | Yb(NO₃)₃·5H₂O[5] |
| Molar Mass | 394.08 g/mol [1] | 449.13 g/mol [5] |
| Appearance | White solid/powder[1] | Colorless or white crystals[3][4][5] |
| Density | 9.17 g/cm³[1] | 2.98 g/cm³ (anhydrous basis may differ)[4] |
| Melting Point | 2,355 °C[1] | Decomposes upon heating[3] |
| Solubility in Water | Insoluble[1] | Soluble[3][4][6] |
| Solubility in Ethanol | Insoluble | Soluble[3] |
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature.[4][7][8] Researchers should adapt the quantities based on the desired yield and stoichiometric calculations.
4.1 Materials and Equipment
-
Ytterbium(III) oxide (Yb₂O₃), high purity
-
Nitric acid (HNO₃), e.g., 70%
-
Deionized water
-
Glass beaker of appropriate size (at least 5x the volume of the acid)
-
Magnetic stirrer and stir bar
-
Hot plate
-
Fume hood
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator or distillation setup for concentration
-
Crystallizing dish
-
Desiccator with a drying agent (e.g., concentrated H₂SO₄ or silica gel)
4.2 Procedure
-
Preparation of Reactants:
-
(Optional) For enhanced reactivity, ytterbium oxide can be pre-treated by heating at 800°C for 2-3 hours.[4]
-
Prepare a 1:1 (by volume) solution of nitric acid by carefully adding the concentrated acid to an equal volume of deionized water.
-
-
Dissolution of Ytterbium Oxide:
-
Place the 1:1 nitric acid solution into a large beaker with a magnetic stir bar. Use a volume of acid calculated to be in slight excess based on the mass of Yb₂O₃ to be dissolved.
-
Transfer the beaker to a hot plate within a fume hood and begin stirring.
-
Heat the nitric acid to between 75°C and 100°C.[2][4][8] Ytterbium oxide dissolves very slowly in cold acid but the reaction becomes spontaneous and potentially very exothermic at elevated temperatures.[7]
-
Once the acid is hot, begin adding the ytterbium oxide powder in small portions. Add the powder slowly to control the exothermic reaction and prevent the solution from boiling over.[7]
-
-
Reaction and Filtration:
-
Continue heating and stirring until all the ytterbium oxide has dissolved, resulting in a clear, transparent solution.[2][8] This may take several minutes.
-
The reaction can be monitored with a pH meter and terminated when the pH of the solution reaches 3-4.[4]
-
Allow the solution to cool to room temperature.
-
Filter the solution under reduced pressure to remove any unreacted oxide or insoluble impurities.[4]
-
-
Concentration and Crystallization:
-
Transfer the clear filtrate to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator or by distillation under reduced pressure. The goal is to remove excess water and nitric acid until the solution becomes thick and viscous.[4]
-
Pour the viscous liquid into a crystallizing dish and allow it to stand at room temperature. Colorless crystals of ytterbium(III) nitrate hydrate will form.[4]
-
For higher purity, the crystals can be redissolved in a minimum amount of deionized water and recrystallized.[4]
-
-
Drying:
Safety Precautions
Handling the chemicals and performing the reaction require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[7]
-
Fume Hood: The entire procedure, especially the dissolution of the oxide in hot nitric acid, must be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[7]
-
Exothermic Reaction: The reaction between ytterbium oxide and hot nitric acid is exothermic.[7] Add the oxide slowly and have a wash bottle with deionized water ready to cool the beaker if the reaction becomes too vigorous.[7]
-
Oxidizing Agent: Ytterbium(III) nitrate is an oxidizing agent.[6] Avoid contact with flammable or combustible materials.
-
Handling Acids: Nitric acid is highly corrosive. Handle with extreme care to avoid skin and eye contact.
Characterization of Ytterbium(III) Nitrate
To confirm the identity, purity, and structure of the synthesized product, the following analytical techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the nitrate groups and water of hydration.
-
Thermogravimetric Analysis (TGA): To determine the number of water molecules in the hydrate and to study its thermal decomposition profile.
-
Inductively Coupled Plasma (ICP) Analysis: To confirm the elemental composition and determine the purity with respect to trace metal impurities.
References
- 1. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (CAS No. 35725-34-9) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ytterbium(III) Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ytterbium(III) nitrate pentahydrate, a compound of increasing interest in various scientific and biomedical fields. This document collates available solubility data, outlines experimental protocols for its determination, and explores its interaction with biological signaling pathways, offering valuable insights for professionals in research and drug development.
Core Topic: Ytterbium(III) Nitrate Pentahydrate Solubility
Ytterbium(III) nitrate pentahydrate, with the chemical formula Yb(NO₃)₃·5H₂O, is a white, crystalline solid.[1][2] Its solubility is a critical parameter for its application in areas such as the synthesis of upconverting nanoparticles, catalysts, and as a potential agent in biomedical research.[3]
Quantitative Solubility Data
Precise quantitative solubility data for Ytterbium(III) nitrate pentahydrate is not extensively documented in publicly available literature. However, it is consistently reported to be soluble in water and ethanol.[1][4] One available data point for the anhydrous form, Ytterbium(III) nitrate (CAS 13768-67-7), indicates a high solubility in water. It is crucial to note that this value may not be directly representative of the pentahydrate form due to differences in molar mass and crystal structure.
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Notes |
| Water | 20 | 172.5 (for anhydrous form) | This value is for the anhydrous form (CAS 13768-67-7) and should be used with caution for the pentahydrate.[5] |
| Water | Not Specified | Soluble | Qualitative observation.[4][6][7] |
| Ethanol | Not Specified | Soluble | Qualitative observation.[1][4] |
The high solubility of lanthanide nitrates, in general, is a known characteristic.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for Ytterbium(III) nitrate pentahydrate in specific solvent systems, the following established experimental protocols can be employed.
Isothermal Shake-Flask Method
This gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Methodology:
-
Preparation of Supersaturated Solution: A surplus amount of Ytterbium(III) nitrate pentahydrate is added to a known volume of the solvent (e.g., ultrapure water, ethanol) in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent the transfer of undissolved solid).
-
Solvent Evaporation: The collected sample is weighed and then heated in an oven at a suitable temperature (e.g., 110°C) to evaporate the solvent completely.
-
Mass Determination: The remaining solid residue (the dissolved Ytterbium(III) nitrate) is weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved salt per 100g of the solvent.
Experimental Workflow for Isothermal Solubility Determination
Interaction with Biological Signaling Pathways
While direct involvement of Ytterbium(III) nitrate pentahydrate in specific signaling pathways is not well-documented, the biological activity of lanthanide ions, including Yb³⁺, is an area of active research. A significant aspect of this research is the ability of lanthanide ions to interact with calcium-dependent signaling pathways due to their similar ionic radii and coordination chemistry to Ca²⁺.
Lanthanide ions are known to act as competitive antagonists of voltage-gated calcium channels (VGCCs) in excitable cells such as neurons.[8] This blockade can have profound effects on neurotransmission and other calcium-dependent cellular processes.
Blockade of Neuronal Calcium Channels by Ytterbium Ions
The influx of calcium ions through VGCCs is a critical step in the release of neurotransmitters from the presynaptic terminal. By binding to the channel pore, Yb³⁺ ions can physically obstruct the passage of Ca²⁺ ions, thereby inhibiting this influx.
This antagonistic action at calcium channels makes Ytterbium(III) nitrate pentahydrate a compound of interest for researchers investigating neurological disorders and for the development of novel therapeutic agents that target calcium signaling.
Conclusion
Ytterbium(III) nitrate pentahydrate exhibits good solubility in polar solvents like water and ethanol, a property that facilitates its use in various applications. While precise quantitative solubility data remains a gap in the literature, established experimental protocols can be readily applied to determine this critical parameter for specific research needs. Furthermore, the interaction of ytterbium ions with fundamental biological processes, such as calcium signaling, opens up exciting avenues for its exploration in drug development and neuroscience research. This guide provides a foundational understanding for scientists and researchers to effectively utilize Ytterbium(III) nitrate pentahydrate in their work.
References
- 1. Ytterbium(III) nitrate 99.999 35725-34-9 [sigmaaldrich.com]
- 2. Ytterbium nitrate, pentahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. Ytterbium(III) nitrate 99.9 trace metals 35725-34-9 [sigmaaldrich.com]
- 4. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 13768-67-7 [m.chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. aemree.com [aemree.com]
- 8. Blockade of current through single calcium channels by trivalent lanthanide cations. Effect of ionic radius on the rates of ion entry and exit - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystal Structure and Morphology of Ytterbium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium nitrate, particularly in its hydrated forms, is a compound of significant interest in various scientific and technological fields, including as a precursor for the synthesis of upconversion nanoparticles, in the preparation of catalysts, and in the development of advanced materials.[1] A thorough understanding of its crystal structure and morphology is paramount for controlling the properties of these end materials and for its effective application in areas such as drug development, where nanoparticle characteristics are critical. This technical guide provides a comprehensive overview of the crystal structure and morphology of this compound, with a focus on its hydrated forms.
Crystal Structure of Ytterbium (III) Nitrate Hydrates
Ytterbium (III) nitrate is known to form several crystalline hydrates, with the general formula Yb(NO₃)₃·nH₂O, where n can be 4, 5, or 6.[2] The pentahydrate form, Yb(NO₃)₃·5H₂O, is a commonly referenced and synthesized crystalline solid.[1]
Based on these isostructural analogs, this compound pentahydrate is expected to crystallize in the triclinic crystal system with the space group P-1 .
Crystallographic Data (Predicted for this compound Pentahydrate)
The following table summarizes the anticipated crystallographic data for Yb(NO₃)₃·5H₂O, based on its isostructural counterparts.
| Parameter | Value (Predicted) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Formula | Yb(NO₃)₃·5H₂O |
| Molecular Weight | 449.13 g/mol |
Further experimental validation through single-crystal X-ray diffraction of this compound pentahydrate is required to confirm these predicted lattice parameters.
Crystal Morphology
The macroscopic appearance of this compound hydrates is typically as colorless or white hygroscopic crystals.[2][5] While specific scanning electron microscopy (SEM) images for this compound crystals are not widely published, studies on other lanthanide nitrates and related compounds show that the morphology can vary from well-defined prismatic crystals to agglomerates of smaller crystallites, depending on the crystallization conditions.[6][7] The control of crystal morphology is crucial as it can influence properties such as dissolution rate and reactivity.
Experimental Protocols
Synthesis of Ytterbium (III) Nitrate Pentahydrate
A common method for the preparation of this compound pentahydrate involves the reaction of ytterbium oxide with nitric acid.
Materials:
-
Ytterbium (III) oxide (Yb₂O₃)
-
Nitric acid (HNO₃), 1:1 (v/v) solution
-
Deionized water
Procedure:
-
Ytterbium trioxide is calcined at 800°C for 2-3 hours.
-
The calcined Yb₂O₃ is then dissolved in a 1:1 solution of nitric acid in a water bath maintained at 75-85°C. The reaction is allowed to proceed until the pH of the solution reaches 3-4.
-
The resulting solution is left to stand overnight and then filtered under reduced pressure.
-
The filtrate is concentrated by distillation under reduced pressure until it becomes viscous.
-
The concentrated solution is allowed to crystallize slowly at room temperature.
-
The obtained crystals are then recrystallized twice to improve purity.
-
Finally, the purified crystals are dried in a desiccator containing a specific concentration of sulfuric acid until a constant weight is achieved, yielding this compound pentahydrate.
// Nodes A [label="Yb₂O₃", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Calcination (800°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Dissolution in HNO₃ (75-85°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Concentration (Reduced Pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Crystallization (Room Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Recrystallization (x2)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Yb(NO₃)₃·5H₂O Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption="Synthesis workflow for this compound Pentahydrate."
Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)
The definitive determination of the crystal structure of this compound hydrates requires single-crystal X-ray diffraction.
Methodology:
-
Crystal Selection: A suitable single crystal of this compound hydrate, typically with dimensions around 0.1-0.3 mm, is selected under a microscope. The crystal should be clear and free of visible defects.
-
Mounting: Due to the hygroscopic nature of the material, the crystal should be handled in a dry environment and quickly mounted on a goniometer head, often coated in an inert oil to prevent water absorption from the atmosphere.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected over a wide range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice. The structural model is refined to achieve the best possible fit with the experimental data.
// Nodes A [label="Single Crystal Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Crystal Mounting (Hygroscopic Handling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="X-ray Diffraction Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Data Processing", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Structure Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Structure Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Crystallographic Data (CIF)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption="Experimental workflow for Single-Crystal X-ray Diffraction."
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the surface morphology of crystalline materials.
Methodology:
-
Sample Preparation: A small amount of the this compound crystals is mounted on an SEM stub using conductive adhesive tape or carbon paint. For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) is applied via sputtering to prevent charging under the electron beam.
-
Imaging: The prepared stub is placed into the SEM chamber, which is then evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to form an image of the surface topography.
-
Analysis: The resulting micrographs provide high-resolution information on the crystal size, shape, and surface features.
// Nodes A [label="Crystal Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mounting on Stub", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Conductive Coating (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SEM Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Morphological Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; } caption="Experimental workflow for Scanning Electron Microscopy."
Conclusion
This technical guide has summarized the current understanding of the crystal structure and morphology of this compound. While the exact crystallographic data for this compound hydrates require further experimental confirmation, the strong evidence from isostructural lanthanide nitrates provides a reliable model. The provided experimental protocols for synthesis and characterization offer a solid foundation for researchers working with this important compound. Future work should focus on obtaining high-quality single crystals of this compound hydrates to perform definitive structural analysis and on systematically studying the influence of crystallization parameters on the resulting crystal morphology.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the penta- and hexahydrate of thulium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Pentahydrate,Yttrium Nitrate Hexahydrate,Thorium Nitrate Tetrahydrate [sempukj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hygroscopic Nature of Ytterbium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium (III) nitrate, with the chemical formula Yb(NO₃)₃, is a colorless, crystalline inorganic compound.[1] It is known to be a hygroscopic material, readily absorbing moisture from the atmosphere to form various crystalline hydrates.[1] This property is of critical importance for researchers and professionals in fields such as materials science, catalysis, and drug development, as the water content can significantly influence the material's physical and chemical properties, including its stability, reactivity, and dissolution rate. This guide provides a comprehensive overview of the hygroscopic nature of ytterbium nitrate, including its physical and chemical characteristics, recommended handling and storage procedures, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is soluble in water and ethanol.[1] It exists in various hydrated forms, with the general formula Yb(NO₃)₃·n H₂O, where 'n' can be 4, 5, or 6.[1] The pentahydrate, Yb(NO₃)₃·5H₂O, is a commonly available form and presents as a white hygroscopic salt.
Upon heating, hydrated this compound undergoes thermal decomposition. The decomposition pattern of this compound places it in a group with lutetium nitrate, indicating similar thermal behavior among the heavier rare-earth nitrates. The initial stages of decomposition involve the loss of water molecules, followed by the decomposition of the nitrate to form an oxynitrate (YbONO₃) and ultimately ytterbium oxide (Yb₂O₃) at higher temperatures.[2]
Quantitative Data on Hygroscopicity
For context, the table below provides representative CRH values for other inorganic nitrate salts. It is anticipated that this compound would exhibit a CRH value that necessitates controlled humidity environments for storage and handling.
| Salt | Critical Relative Humidity (CRH) at 25°C (%) |
| Ammonium Nitrate | 62 |
| Sodium Nitrate | 74 |
| Potassium Nitrate | 92 |
| Calcium Nitrate | 50 |
Note: This table presents data for other common nitrate salts to provide a general understanding of the range of CRH values. The CRH for this compound needs to be experimentally determined.
The following table is a template that can be used to summarize the hygroscopic properties of this compound once experimental data is obtained.
| Hygroscopicity Parameter | Value | Method of Determination |
| Critical Relative Humidity (CRH) at 25°C | Data not available | Dynamic Vapor Sorption (DVS) |
| Water Content (as is) | Data not available | Karl Fischer Titration |
| Deliquescence Point | Data not available | Visual Observation/DVS |
| Water Sorption at 80% RH / 25°C (% w/w) | Data not available | Gravimetric Sorption Analysis |
Experimental Protocols for Hygroscopicity Characterization
To address the lack of specific data for this compound, this section provides detailed methodologies for key experiments that can be employed to characterize its hygroscopic nature.
Dynamic Vapor Sorption (DVS) for Water Sorption Isotherm and CRH Determination
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of anhydrous this compound (or a hydrate dried to a constant weight under vacuum at a suitable temperature) into a DVS sample pan.
-
Instrument Setup:
-
Set the instrument temperature to 25°C (or the desired experimental temperature).
-
Program a humidity profile starting from 0% Relative Humidity (RH) and increasing in steps of 10% RH up to 90% RH, followed by a desorption cycle decreasing back to 0% RH in the same step increments.
-
Set the equilibrium condition for each step (e.g., a mass change of less than 0.002% over 10 minutes).
-
-
Data Acquisition: The instrument will automatically expose the sample to the programmed humidity steps and record the mass change over time.
-
Data Analysis:
-
Plot the percentage change in mass (%Δm) against the target relative humidity (%RH) to generate the water sorption-desorption isotherm.
-
The Critical Relative Humidity (CRH) can be identified as the RH at which a sharp increase in water uptake is observed in the sorption isotherm.
-
Thermogravimetric Analysis (TGA) for Dehydration Profiling
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the number of water molecules in hydrated this compound and the temperatures at which they are lost.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated this compound sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Program a temperature ramp from ambient temperature (e.g., 25°C) to a final temperature of approximately 800°C at a heating rate of 10°C/min.
-
-
Data Acquisition: The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve will show distinct steps corresponding to mass loss events.
-
The temperature range of each step indicates the temperature at which a specific process (e.g., dehydration, decomposition) occurs.
-
The percentage mass loss for each step can be used to calculate the number of water molecules lost and to identify the formation of intermediate compounds like oxynitrates.
-
Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.
Methodology:
-
Instrument Preparation:
-
Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a certified water standard.
-
-
Sample Preparation:
-
In a dry, inert atmosphere (e.g., a glove box), accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
-
Titration:
-
Quickly transfer the weighed sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
-
Calculation: The instrument's software will calculate the water content of the sample based on the amount of reagent consumed.
Handling and Storage Recommendations
Given its hygroscopic nature, stringent handling and storage procedures are essential to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed, airtight container. The use of a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) is highly recommended. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., in a glove box or a sealed container purged with argon or nitrogen) is advisable.
-
Handling: Whenever possible, handle this compound in a controlled environment with low humidity, such as a glove box. If a glove box is not available, minimize the exposure time to the ambient atmosphere. Use dry glassware and utensils.
-
Dispensing: When dispensing the material, open the container for the shortest possible time and securely reseal it immediately after use.
Conclusion
This compound is a hygroscopic compound that readily absorbs atmospheric moisture, leading to the formation of hydrates. This property necessitates careful handling and storage to ensure the material's quality and integrity for research and development applications. While specific quantitative data on its hygroscopicity are currently limited, the experimental protocols detailed in this guide—Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration—provide a robust framework for the comprehensive characterization of its water sorption behavior. The generation of such data will be invaluable to the scientific community, enabling a more precise understanding and utilization of this important rare-earth compound.
References
A Comprehensive Technical Guide to the Thermal Decomposition of Hydrated Ytterbium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of hydrated ytterbium nitrate, Yb(NO₃)₃·nH₂O. The document details the multi-stage decomposition process, identifies intermediate compounds, and specifies the final product. It is designed to serve as a critical resource for professionals in research and development who utilize rare earth oxides in various applications, including as precursors for catalysts, in ceramics, and for the synthesis of advanced materials.
Introduction
Ytterbium(III) nitrate is an inorganic salt that exists in hydrated forms, commonly as Yb(NO₃)₃·nH₂O, where 'n' can be 4, 5, or 6.[1] The thermal decomposition of this compound is a critical process for the synthesis of high-purity ytterbium oxide (Yb₂O₃), a material with significant applications in lasers, optical fibers, and as a dopant in various materials. Understanding the precise decomposition pathway, including the temperatures of dehydration, intermediate formation, and final oxide conversion, is essential for controlling the morphology, particle size, and purity of the resulting ytterbium oxide.
This guide synthesizes data from thermoanalytical studies, including thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS), to provide a detailed overview of the decomposition process. It also outlines the experimental protocols for reproducing these analyses and for characterizing the solid intermediates and final products using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound, specifically the hexahydrate Yb(NO₃)₃·6H₂O, is a complex, multi-step process. The decomposition proceeds through a series of dehydration and denitration steps, ultimately yielding cubic ytterbium oxide (Yb₂O₃). The process can be broadly categorized into three main stages: dehydration, formation of oxy-nitrate intermediates, and final conversion to the oxide.
A detailed study on the thermal decomposition of Yb(NO₃)₃·6H₂O in an air atmosphere revealed that the process involves eleven endothermic mass loss steps.[2] The initial stages involve the sequential loss of water molecules, followed by the decomposition of the anhydrous nitrate into various intermediate oxy-nitrate compounds before the final formation of Yb₂O₃ at approximately 510°C.[2]
Caption: Thermal decomposition pathway of hydrated this compound.
Quantitative Data on Thermal Decomposition
The following tables summarize the quantitative data obtained from the thermal analysis of hydrated this compound. The data is primarily based on the detailed study of Yb(NO₃)₃·6H₂O.[2]
Table 1: Dehydration Stages
| Step | Temperature (°C) | Process |
| 1 | 95 | Loss of water molecules |
| 2 | 145 | Loss of water molecules |
| 3 | 165 | Loss of water molecules |
| 4 | 175 | Loss of water molecules |
| 5 | 200 | Formation of anhydrous Yb(NO₃)₃ |
Table 2: Decomposition of Anhydrous Nitrate and Intermediates
| Step | Temperature (°C) | Intermediate Product | Gaseous Products |
| 6 | 250 | YbO₀.₅(NO₃)₂ | H₂O, HNO₃, NOx |
| 7 | 335 | YbO₀.₇₅(NO₃)₁.₅ | NOx |
| 8 | 365 | YbONO₃ | NOx |
| 9 | 470 | Yb(O)₁.₂₅(NO₃)₀.₅ | NOx |
| 10 | 510 | Yb₂O₃ | NOx |
Note: NOx represents various oxides of nitrogen, including NO, NO₂, and N₂O₅.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the thermal decomposition of hydrated this compound.
Materials
-
Ytterbium(III) nitrate hydrate (e.g., Yb(NO₃)₃·6H₂O), analytical grade.
Thermoanalytical Studies (TGA/DTA/MS)
Objective: To determine the temperature ranges of decomposition, corresponding mass losses, and to identify the evolved gaseous products.
Instrumentation:
-
Simultaneous Thermogravimetric Analyzer - Differential Thermal Analyzer (TGA/DTA)
-
Mass Spectrometer (MS) coupled to the TGA/DTA outlet.
Procedure:
-
Accurately weigh approximately 5-10 mg of the hydrated this compound sample into an alumina or platinum crucible.
-
Place the crucible in the TGA/DTA instrument.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate of 10°C/min.
-
Use a continuous flow of dry air or nitrogen as the purge gas, with a typical flow rate of 20-50 mL/min.
-
The outlet gas from the TGA/DTA is continuously fed into the mass spectrometer for evolved gas analysis.
-
Monitor the mass loss (TG curve), the temperature difference between the sample and a reference (DTA curve), and the mass-to-charge ratio of the evolved gases (MS data) as a function of temperature.
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phases of the solid intermediates and the final product.
Procedure:
-
Prepare samples of the solid residues by heating the hydrated this compound to specific temperatures corresponding to the end of each decomposition stage, as identified by TGA.
-
Allow the samples to cool to room temperature in a desiccator.
-
Grind the samples gently to obtain a fine powder.
-
Mount the powder on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range from approximately 10° to 80°.
-
Compare the obtained diffraction patterns with standard reference patterns from the JCPDS database to identify the crystalline phases. For the final product, the pattern should match that of cubic Yb₂O₃.
Scanning Electron Microscopy (SEM)
Objective: To examine the morphology and microstructure of the initial material, intermediates, and the final ytterbium oxide.
Procedure:
-
Mount a small amount of the powder sample onto an SEM stub using conductive adhesive tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the particle size, shape, and surface texture.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of the thermal decomposition of hydrated this compound.
Caption: Workflow for thermal decomposition analysis.
Conclusion
The thermal decomposition of hydrated this compound is a predictable and reproducible process that allows for the synthesis of high-purity ytterbium oxide. A thorough understanding of the decomposition pathway and the influence of experimental parameters such as heating rate and atmosphere is crucial for controlling the properties of the final product. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with ytterbium compounds and their applications.
References
An In-depth Technical Guide to Ytterbium Nitrate (CAS No. 35725-34-9) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ytterbium(III) nitrate pentahydrate (CAS No. 35725-34-9), a versatile rare earth compound with significant applications in materials science, catalysis, and emerging biomedical fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and its interactions with biological systems.
Core Chemical and Physical Properties
Ytterbium(III) nitrate pentahydrate is a white, crystalline, and hygroscopic solid.[1] It is highly soluble in water and ethanol, making it a convenient precursor for various synthetic applications.[2] The compound is primarily available in hydrated forms, with the pentahydrate being the most common.
Table 1: Physicochemical Properties of Ytterbium(III) Nitrate Pentahydrate
| Property | Value | References |
| CAS Number | 35725-34-9 | [3] |
| Molecular Formula | Yb(NO₃)₃·5H₂O | [3] |
| Molecular Weight | 449.13 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity | Typically ≥99.9% (trace metals basis) | [3] |
| Decomposition | Thermally decomposes to YbONO₃ and then to ytterbium oxide upon further heating. | [2] |
Synthesis and Applications
Ytterbium nitrate is a key precursor in the synthesis of a wide range of functional materials, from luminescent nanoparticles to efficient catalysts.
Synthesis of Upconversion Nanoparticles (UCNPs)
This compound is extensively used as the ytterbium source for doping nanocrystals, which are capable of upconversion—the process of converting lower-energy near-infrared (NIR) radiation to higher-energy visible light.[5][6] These UCNPs, commonly based on a sodium yttrium fluoride (NaYF₄) host lattice co-doped with ytterbium (as a sensitizer) and other lanthanides like erbium (Er³⁺) or thulium (Tm³⁺) (as an emitter), have applications in biological imaging and sensing.[7][8]
Experimental Protocol: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles
This protocol describes a common method for synthesizing hydrophilic NaYF₄:Yb,Er nanoparticles.
Materials:
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
Sodium tetrafluoroborate (NaBF₄)
-
Polyethylene glycol (PEG, MW = 6000)
-
Ethylene glycol (EG)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: In a typical synthesis for NaYF₄ doped with 20% Yb³⁺ and 2% Er³⁺, dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O, Yb(NO₃)₃·5H₂O, and Er(NO₃)₃·5H₂O in a mixture of ethylene glycol and deionized water.
-
Addition of Stabilizer and Fluoride Source: Add PEG-6000 to the rare-earth nitrate solution and stir until a homogeneous solution is formed. Subsequently, add NaBF₄ to the solution.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 24 hours.
-
Purification: After the reaction, allow the autoclave to cool to room temperature. The resulting nanoparticles can be collected by centrifugation, washed several times with ethanol and deionized water to remove unreacted precursors and byproducts, and finally dried in an oven at 60 °C.[9]
Workflow for Hydrothermal Synthesis of UCNPs
Catalysis in Organic Synthesis
Ytterbium-based catalysts, often derived from this compound, are valued in organic chemistry for their strong Lewis acidity, water tolerance, and reusability.[10] Ytterbium triflate (Yb(OTf)₃), which can be prepared from ytterbium oxide (obtainable from the decomposition of this compound), is a particularly effective catalyst for a variety of reactions.[11]
Experimental Protocol: Ytterbium-Catalyzed Friedel-Crafts Acylation
This protocol outlines the use of Ytterbium(III) triflate as a catalyst in a Friedel-Crafts acylation reaction.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5-10 mol%)
-
Anhydrous solvent (e.g., nitromethane)
Procedure:
-
Reaction Setup: To a solution of the aromatic substrate in the anhydrous solvent, add Ytterbium(III) triflate.
-
Addition of Acylating Agent: Add the acylating agent dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl ketone.[11]
Relevance to Drug Development and Biological Systems
The unique properties of lanthanides, including ytterbium, make them of interest to drug development professionals, particularly in the areas of bioimaging, drug delivery, and as modulators of biological pathways.
Interference with Calcium Signaling Pathways
Lanthanide ions (Ln³⁺), including Yb³⁺, have ionic radii similar to that of Ca²⁺ but with a higher charge, leading to high-affinity interactions with Ca²⁺ binding sites on proteins. This allows them to act as antagonists of calcium channels and modulators of calcium-dependent signaling pathways.[12][13]
Mechanism of Action:
Ytterbium ions can physically block voltage-gated calcium channels, thereby inhibiting the influx of calcium into cells.[12][14] This has significant implications, as calcium is a crucial second messenger in numerous cellular processes, including neurotransmission, muscle contraction, and gene expression. Furthermore, lanthanides can bind to calcium-binding proteins such as calmodulin, either inhibiting or, in some cases, activating them.[15][16]
Potential Signaling Pathway Interaction: Inhibition of Voltage-Gated Calcium Channels
Applications in Bioimaging and Drug Delivery
The upconversion properties of Yb³⁺-doped nanoparticles make them excellent candidates for in vitro and in vivo imaging. The use of NIR excitation light minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[5]
Furthermore, these nanoparticles can be functionalized to act as drug delivery vehicles. For instance, a core-shell nanostructure can be designed where a therapeutic agent is loaded, and its release can be triggered by external stimuli. Ytterbium-doped nanoparticles have been explored for their potential in targeted drug delivery to cancer cells.[17][18]
Cytotoxicity Studies
Research has shown that nanoparticles containing ytterbium can exhibit cytotoxic effects against cancer cells. For example, ytterbium and cerium co-doped zinc oxide nanoparticles have been shown to induce apoptosis in HCT-116 colon cancer cells, with a greater inhibitory effect than undoped zinc oxide nanoparticles.[17][18] The mechanism is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[19]
Table 2: Quantitative Data from Selected Studies
| Parameter | Value/Observation | Application Context | References |
| UCNP Emission Peaks (Er³⁺, Yb³⁺ co-doped) | ~525 nm, ~545 nm (green), ~660 nm (red) under 980 nm excitation | Bioimaging | [20] |
| IC₅₀ of Y³⁺ on CaV2.2 Channels | 0.76 µM | Neuroscience Research | [14] |
| IC₅₀ of Yb/Ce-doped ZnO NPs on HCT-116 cells | 3.50 µg/mL (for 0.01 doping ratio) | Oncology Research | [17] |
| Average Crystallite Size of UCNPs | 25-52 nm (by co-precipitation) | Nanomaterial Synthesis | [21] |
Safety and Handling
Ytterbium(III) nitrate pentahydrate is an oxidizing solid and may intensify fire. It can cause skin and serious eye irritation, as well as respiratory irritation.[22] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the compound. It should be stored away from combustible materials in a well-ventilated area.[22]
Conclusion
Ytterbium(III) nitrate pentahydrate (CAS No. 35725-34-9) is a compound of significant interest due to its versatile applications. For materials scientists, it is a crucial precursor for the synthesis of advanced optical materials like upconversion nanoparticles. For organic chemists, its derivatives serve as robust and reusable Lewis acid catalysts. For researchers in drug development, its ability to modulate calcium signaling pathways and its potential in targeted drug delivery and bioimaging present exciting avenues for future investigation. A thorough understanding of its chemical properties, synthetic applications, and biological interactions is essential for harnessing its full potential in scientific research and technological innovation.
References
- 1. Page loading... [guidechem.com]
- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Ytterbium(III) nitrate pentahydrate, 99.999% | H16N3O14Yb+3 | CID 124203979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The inhibition of neuronal calcium ion channels by trace levels of yttrium released from carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The inhibition of neuronal calcium ion channels by trace levels of yttrium released from carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium binding domains of calmodulin. Sequence of fill as determined with terbium luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of calmodulin by terbium (Tb3+) and its use as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Antimicrobial and Anticancer Peculiarities of Ytterbium and Cerium Co-Doped Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Er3+, Yb3+ Co-Doped Y2O3 NPs According to Yb3+ Concentration by LP–PLA Method: Potential Further Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing the composition of LaF3:Yb,Tm upconverting nanoparticles synthesised by the co-precipitation method to improve the emission intensity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. cdhfinechemical.com [cdhfinechemical.com]
Electron configuration of the Ytterbium(III) ion
An In-Depth Technical Guide to the Electron Configuration of the Ytterbium(III) Ion
Introduction
Ytterbium (Yb), a lanthanide series element with atomic number 70, exhibits chemical and physical properties that are of significant interest to researchers in materials science, quantum computing, and drug development.[1] Like other lanthanides, its most prevalent oxidation state is +3, forming the Ytterbium(III) ion (Yb³⁺).[2][3] Understanding the precise electron configuration of this ion is fundamental to comprehending its magnetic and optical properties, which underpin its various applications. This guide provides a detailed examination of the electron configuration of Yb³⁺, supported by quantitative data and descriptions of experimental methodologies.
Electron Configuration of the Neutral Ytterbium Atom
To understand the configuration of the Yb³⁺ ion, it is essential to first establish the ground state electron configuration of a neutral Ytterbium atom. With an atomic number of 70, a neutral Yb atom contains 70 electrons.[4] Its configuration is characterized by a completely filled 4f subshell, which contributes to its unique properties compared to other lanthanides.[2]
The ground state electron configuration of neutral Ytterbium (Yb) is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹⁴ 6s² [5]
This can be written in shorthand notation as: [Xe] 4f¹⁴ 6s² [4][6][7]
The filled 4f subshell in neutral ytterbium leads to only its two 6s electrons being available for metallic bonding, which explains why its density, melting point, and boiling point are significantly lower than most other lanthanides.[2]
Formation and Electron Configuration of the Ytterbium(III) Ion (Yb³⁺)
The Ytterbium(III) ion is formed when a neutral ytterbium atom loses three electrons. The removal of electrons during ionization does not strictly follow the filling order (Aufbau principle). Instead, electrons are first removed from the outermost principal energy level.[8]
-
First and Second Ionization: The two electrons in the outermost 6s orbital, which has the highest principal quantum number (n=6), are removed first.
-
Third Ionization: The third electron is removed from the next highest energy level, which in the case of Ytterbium, is the 4f subshell.
This process results in the Ytterbium(III) ion (Yb³⁺).
The electron configuration of the Ytterbium(III) ion (Yb³⁺) is therefore: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹³
In shorthand notation, the configuration is: [Xe] 4f¹³
The presence of unpaired electrons in the 4f orbital of Yb³⁺ makes it paramagnetic.[9] In aqueous solutions, the colorless Yb³⁺ ion typically forms complexes with nine water molecules, existing as [Yb(H₂O)₉]³⁺.[10][11]
Quantitative Data
The energy required for the stepwise removal of electrons and the resulting ionic size are critical parameters in understanding the chemistry of Yb³⁺.
Ionization Energies
The ionization energy is the energy required to remove one electron from a gaseous atom or ion. The values for Ytterbium clearly show a significant increase for each successive electron removal.
| Ionization Step | Reaction | Ionization Energy (kJ/mol) | Ionization Energy (eV) |
| First | Yb → Yb⁺ + e⁻ | 603.43[4] | 6.254[12] |
| Second | Yb⁺ → Yb²⁺ + e⁻ | 1175.11[4] | 12.188[12] |
| Third | Yb²⁺ → Yb³⁺ + e⁻ | 2417.2[4] | 25.03[12] |
Ionic Radii
The ionic radius is a measure of an ion's size in a crystal lattice. As electrons are removed, the remaining electrons are pulled closer to the nucleus, resulting in a smaller radius for the more positively charged ion.
| Ion | Electron Configuration | Coordination Number | Ionic Radius (Å) |
| Yb²⁺ | [Xe] 4f¹⁴ | 6 | 1.02[5] |
| Yb³⁺ | [Xe] 4f¹³ | 6 | 0.868[5] |
Experimental Protocols
The electron configurations of lanthanides and their ions are primarily determined through experimental spectroscopic techniques. These methods probe the electronic transitions and energy levels within the atom or ion.
Atomic Emission and Absorption Spectroscopy
This is a foundational technique for determining electron configurations.
-
Objective: To observe the discrete energy levels of an atom or ion by analyzing the light it emits or absorbs.
-
Methodology:
-
A sample containing the element is vaporized and atomized in a high-temperature source such as a flame, plasma, or electric arc.
-
For emission spectroscopy, the high temperature excites the electrons to higher energy levels. As they fall back to lower levels, they emit light at specific wavelengths, creating an emission spectrum.
-
For absorption spectroscopy, light of a continuous spectrum is passed through the atomized sample. Electrons absorb light of specific wavelengths to jump to higher energy levels, creating an absorption spectrum with dark lines.
-
The wavelengths of the spectral lines are measured with a spectrometer. Each line corresponds to the energy difference between two specific electron orbitals (ΔE = hν).
-
By analyzing the complex patterns in the spectrum, which are unique to each element, scientists can deduce the arrangement of electron energy levels and thus the electron configuration.[9]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a material.
-
Objective: To measure the binding energies of core-level electrons, which are indicative of the element and its chemical state.
-
Methodology:
-
A sample is placed in an ultra-high vacuum chamber and irradiated with a beam of X-rays of a known energy (hν).
-
The X-rays cause the ejection of core-level electrons (photoelectrons) from the atoms in the sample.
-
The kinetic energy (KE) of these emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy (BE) of each electron is then calculated using the equation: BE = hν - KE.
-
The binding energies are characteristic of each element. Small shifts in these energies (chemical shifts) provide information about the oxidation state (e.g., distinguishing between Yb, Yb²⁺, and Yb³⁺).
-
Absorption and Emission Spectroscopy of Yb³⁺ Complexes
For ions in solution or solid-state compounds, absorption and emission spectroscopy in the UV-Visible and Near-Infrared (NIR) regions are used to study the transitions involving the 4f electrons.
-
Objective: To probe the crystal field splitting of the 4f energy levels.
-
Methodology:
-
A solution or crystal containing the Yb³⁺ complex is prepared.
-
An absorption spectrum is recorded by passing light (typically in the NIR range) through the sample and measuring the absorbance at different wavelengths. For Yb³⁺, this reveals transitions from the ground state (²F₇/₂) to the excited state (²F₅/₂).[13]
-
An emission spectrum is recorded by exciting the sample with a specific wavelength of light and measuring the light emitted as the ion relaxes back to the ground state.
-
The detailed structure of these spectra reveals how the surrounding ligands in the complex split the 4f orbitals into multiple sublevels, providing deep insight into the electronic structure and coordination environment of the Yb³⁺ ion.[13]
-
Conclusion
The electron configuration of the Ytterbium(III) ion is [Xe] 4f¹³ . This configuration is the result of a neutral Ytterbium atom losing its two valence 6s electrons and one of its 4f electrons. The resulting ion has a smaller radius and a partially filled f-subshell, which dictates its paramagnetic character and its characteristic near-infrared spectroscopic signature. The determination and detailed study of this configuration rely on established experimental techniques, primarily various forms of spectroscopy, which remain indispensable tools for researchers in the field.
References
- 1. Ytterbium: Properties and Applications [stanfordmaterials.com]
- 2. Ytterbium - Wikipedia [en.wikipedia.org]
- 3. Ytterbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. WebElements Periodic Table » Ytterbium » the essentials [webelements.com]
- 5. Ytterbium: Atom properties | Pilgaard Elements [pilgaardelements.com]
- 6. WebElements Periodic Table » Ytterbium » properties of free atoms [winter.group.shef.ac.uk]
- 7. periodic-table.org [periodic-table.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ytterbium: Properties, Uses & Key Facts Explained Simply [vedantu.com]
- 11. Ytterbium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 12. Periodic Table of Elements: Ytterbium - Yb (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
The Nitrate Anion's Pivotal Role in Ytterbium Chemistry: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The nitrate anion (NO₃⁻), far from being a mere counter-ion, plays a multifaceted and crucial role in the chemistry of ytterbium compounds. Its influence extends from governing the synthesis and crystal structure of precursor materials like ytterbium(III) nitrate to dictating the reactivity and functionality of more complex derivatives. This technical guide provides a comprehensive overview of the fundamental and applied aspects of the nitrate anion in ytterbium chemistry, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key processes to support research and development endeavors.
Ytterbium(III) Nitrate: The Gateway Compound
Ytterbium(III) nitrate, with the general formula Yb(NO₃)₃, is the most common and versatile starting material for accessing a wide array of ytterbium-based materials. It is typically available as a hydrated, colorless crystalline solid that is soluble in water and ethanol.[1][2][3] The number of water molecules in the hydrate can vary, with pentahydrate (Yb(NO₃)₃·5H₂O) and hexahydrate (Yb(NO₃)₃·6H₂O) being the most common forms.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of ytterbium(III) nitrate and its common hydrates is presented in Table 1. While its high solubility in polar solvents is well-established, precise quantitative solubility data in various solvents remains sparsely reported in publicly available literature.
| Property | Yb(NO₃)₃ | Yb(NO₃)₃·5H₂O | Yb(NO₃)₃·6H₂O |
|---|---|---|---|
| Molar Mass (g/mol) | 359.06[1] | 449.13 | 467.15[3] |
| Appearance | Colorless solid[1] | White crystals | Colorless crystals |
| Solubility in Water | Soluble[1] | Highly soluble[4] | Soluble |
| Solubility in Ethanol | Soluble[1] | Soluble | Soluble |
Crystal Structure and the Coordinating Role of Nitrate
Experimental Protocols
Synthesis of Ytterbium(III) Nitrate Pentahydrate from Ytterbium(III) Oxide
This protocol describes the laboratory-scale synthesis of ytterbium(III) nitrate pentahydrate from ytterbium(III) oxide.
Materials:
-
Ytterbium(III) oxide (Yb₂O₃, 99.9% purity)
-
Concentrated nitric acid (HNO₃, 70%)
-
Deionized water
-
pH indicator paper or pH meter
-
Heating mantle with a stirrer
-
Rotary evaporator
-
Crystallizing dish
-
Desiccator with a suitable drying agent (e.g., concentrated sulfuric acid)
Procedure:
-
Reaction Setup: In a fume hood, carefully add a stoichiometric excess of concentrated nitric acid to a flask containing a known amount of ytterbium(III) oxide. The reaction is exothermic and will produce nitrogen oxides; therefore, proper ventilation is crucial.
-
Dissolution: Gently heat the mixture with stirring until all the ytterbium(III) oxide has dissolved, resulting in a clear, colorless solution.
-
Neutralization: If necessary, carefully add small portions of ytterbium(III) oxide to neutralize any excess nitric acid until the pH of the solution is between 3 and 4.
-
Concentration: Remove any unreacted solids by filtration. Concentrate the resulting solution using a rotary evaporator at a moderately elevated temperature (e.g., 60-70 °C) until a viscous liquid is obtained.
-
Crystallization: Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of ytterbium(III) nitrate pentahydrate will form.
-
Drying: Decant the mother liquor and collect the crystals. Dry the crystals in a desiccator over a suitable drying agent until a constant weight is achieved.
Workflow for the Synthesis of Ytterbium(III) Nitrate Pentahydrate:
References
- 1. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]
- 2. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. Facile Synthesis of NaYF4:Yb Up-Conversion Nanoparticles Modified with Photosensitizer and Targeting Antibody for In Vitro Photodynamic Therapy of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ytterbium - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of YbAG Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ytterbium Aluminum Garnet (YbAG) nanocrystals using a sol-gel method with ytterbium nitrate. This method offers excellent control over purity, homogeneity, and particle size at relatively low temperatures.[1][2] The resulting YbAG nanocrystals have potential applications in biomedical imaging and drug delivery.[3][4][5]
Introduction
Ytterbium Aluminum Garnet (Yb₃Al₅O₁₂) is a crystalline material with unique optical properties, making it a promising candidate for various applications, including as a host material for solid-state lasers and as a phosphor in lighting.[1] In the form of nanocrystals, YbAG can be utilized in advanced biomedical applications such as bioimaging and targeted drug delivery.[3][5][6] The sol-gel synthesis route is a versatile wet-chemical technique that allows for the fabrication of high-purity and homogenous nanoparticles at lower temperatures compared to traditional solid-state reactions.[1][7] This method involves the formation of a colloidal suspension (sol) and its subsequent gelation to form a network of the desired material.
This document outlines a detailed protocol for the synthesis of YbAG nanocrystals using this compound and aluminum nitrate as precursors and citric acid as a chelating agent.
Experimental Protocols
Materials
-
Ytterbium (III) nitrate hexahydrate (Yb(NO₃)₃·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)[2]
-
Citric acid monohydrate (C₆H₈O₇·H₂O)[2]
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Ethanol
Equipment
-
Beakers and magnetic stirrers
-
Hot plate
-
pH meter
-
Drying oven
-
Muffle furnace
-
Mortar and pestle
Protocol for Sol-Gel Synthesis of YbAG Nanocrystals
-
Precursor Solution Preparation:
-
In a 250 mL beaker, dissolve stoichiometric amounts of Ytterbium (III) nitrate hexahydrate and Aluminum nitrate nonahydrate in deionized water to form a mixed metal nitrate solution. The molar ratio of Yb³⁺ to Al³⁺ should be maintained at 3:5.
-
Stir the solution continuously until all the salts are completely dissolved.
-
-
Chelation with Citric Acid:
-
In a separate beaker, prepare a citric acid solution by dissolving citric acid monohydrate in deionized water.
-
The molar ratio of total metal ions (Yb³⁺ + Al³⁺) to citric acid is a critical parameter. A common starting point is a 1:1 to 1:1.5 ratio.[8] For this protocol, a ratio of 1:1 is recommended.
-
Add the citric acid solution to the mixed metal nitrate solution while stirring vigorously.
-
-
pH Adjustment and Gel Formation:
-
Adjust the pH of the solution to approximately 7 by slowly adding ammonium hydroxide solution dropwise.[9] Continuous monitoring with a pH meter is crucial. The solution will gradually become more viscous.
-
Heat the solution to 80-90°C on a hot plate while stirring continuously. This will promote the evaporation of water and the formation of a transparent, viscous gel.
-
-
Drying:
-
Transfer the resulting gel to a ceramic dish and dry it in an oven at 120°C for 24 hours. The dried gel will be a brittle, solid mass.
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical for the formation of the desired YbAG phase and control of the crystallite size.[10][11][12] A two-step calcination process is recommended:
-
-
Characterization:
-
The resulting YbAG nanocrystal powder can be characterized using various techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Transmission Electron Microscopy (TEM) to observe the particle size and morphology, and Photoluminescence (PL) spectroscopy to study its optical properties.
-
Data Presentation
The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting YbAG nanocrystals.
Table 1: Effect of Metal Ion to Citric Acid Molar Ratio on Gel Formation
| Metal Ion : Citric Acid Molar Ratio | Observation | Expected Outcome on Nanocrystal Properties |
| 1 : 0.5 | Incomplete chelation, potential for precipitation | Inhomogeneous final product, mixed phases |
| 1 : 1 | Stable gel formation | Uniform particle size, pure YAG phase[8] |
| 1 : 1.5 | Highly viscous gel, slower combustion | Smaller crystallite size, high purity[8] |
Table 2: Effect of Calcination Temperature on YbAG Nanocrystal Properties
| Calcination Temperature (°C) | Expected Crystalline Phase | Expected Average Crystallite Size (nm) |
| 800 | Amorphous or mixed phases (YAP, YAM) | < 20 |
| 900 | Primarily YbAG with possible minor intermediate phases[7] | 25 - 40[2] |
| 1000 | Pure cubic YbAG phase[7] | 40 - 60[13] |
| 1100 | Pure cubic YbAG phase | > 60[12] |
Visualizations
Experimental Workflow
Caption: Workflow for the sol-gel synthesis of YbAG nanocrystals.
Signaling Pathway for Potential Application in Targeted Drug Delivery
Caption: Conceptual pathway for YbAG nanocrystals in targeted drug delivery and bioimaging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanogroup.fudan.edu.cn [nanogroup.fudan.edu.cn]
- 6. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. irantypist.com [irantypist.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the impact of calcination parameters on the crystal structure, morphology, and optical properties of electrospun Fe2TiO5 nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Ytterbium Nitrate-Based Upconverting Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of upconverting nanoparticles (UCNPs) using a hydrothermal method with ytterbium nitrate as the ytterbium source. Upconverting nanoparticles are materials capable of converting lower-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light, a process known as upconversion.[1][2] This unique property makes them highly valuable for a range of applications including bioimaging, biosensing, and photodynamic therapy, as NIR light has a deeper penetration depth in biological tissues with reduced autofluorescence.[2][3][4]
In the synthesis of UCNPs, a host matrix, commonly sodium yttrium fluoride (NaYF4), is co-doped with lanthanide ions.[1] Ytterbium (Yb³⁺) ions, introduced using this compound, typically act as sensitizers due to their large absorption cross-section for 980 nm light.[3][5] An activator ion, such as Erbium (Er³⁺) or Thulium (Tm³⁺), then receives the energy from the excited Yb³⁺ ions through an energy transfer process, leading to the emission of upconverted light.[1][6] The hydrothermal synthesis method is a versatile approach that allows for the crystallization of materials from aqueous solutions under high temperature and pressure, enabling control over the size, morphology, and crystalline phase of the resulting nanoparticles.[7]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of NaYF4:Yb,Er Nanoparticles
This protocol outlines the synthesis of Yb³⁺ and Er³⁺ co-doped NaYF4 nanoparticles, which are known for their bright green and red upconversion emissions.
Materials:
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
Sodium fluoride (NaF)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, prepare an aqueous solution of rare-earth nitrates. For nanoparticles with the composition NaYF₄:20%Yb, 2%Er, dissolve 0.78 mmol of Y(NO₃)₃·6H₂O, 0.20 mmol of Yb(NO₃)₃·5H₂O, and 0.02 mmol of Er(NO₃)₃·5H₂O in 10 mL of deionized water.
-
Chelation: Add a solution of EDTA to the rare-earth nitrate solution with vigorous stirring. The molar ratio of total rare-earth ions to EDTA can be optimized, but a 1:1 ratio is a common starting point. EDTA acts as a chelating agent to control the growth of the nanocrystals.[7]
-
Fluoride Source Addition: Separately, dissolve an excess of NaF (e.g., 4 mmol) in 10 mL of deionized water. Add this solution dropwise to the rare-earth-EDTA solution under continuous stirring.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-200°C for 12-24 hours. The reaction temperature and time are critical parameters that influence the nanoparticle size and crystal phase.[7]
-
Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80°C for several hours.
Protocol 2: Characterization of UCNPs
1. Structural and Morphological Characterization:
-
X-ray Diffraction (XRD): Confirm the crystal structure (cubic or hexagonal phase) of the synthesized nanoparticles. The hexagonal phase (β-NaYF4) is generally more efficient for upconversion.[7]
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and monodispersity of the nanoparticles.
2. Optical Characterization:
-
Photoluminescence Spectroscopy: Measure the upconversion emission spectrum by exciting an aqueous dispersion of the nanoparticles with a 980 nm laser diode. The characteristic green emissions for Er³⁺ are centered around 525/540 nm and the red emission is around 650 nm.
Quantitative Data Summary
The following table summarizes typical experimental parameters and resulting nanoparticle characteristics from various hydrothermal synthesis protocols.
| Host Matrix | Sensitizer (mol%) | Activator (mol%) | Chelating Agent | Temperature (°C) | Time (h) | Average Size (nm) | Emission Colors |
| NaYF₄ | Yb³⁺ (20%) | Er³⁺ (2%) | EDTA | 180 | 12 | ~50 | Green, Red |
| NaYF₄ | Yb³⁺ (20%) | Tm³⁺ (0.5%) | Oleic Acid | 200 | 24 | ~30 | Blue, NIR |
| Sr₂LaF₇ | Yb³⁺ (20%) | Tm³⁺ (1%) | EDTA | 180 | 24 | Ultrasmall | NIR (~800 nm)[8] |
| Y₂O₃ | Yb³⁺ (20%) | Er³⁺ (2%) | None (calcination) | 200 (hydrothermal), 600 (calcination) | 24 | Quasispherical | Red, Yellow |
Visualizations
Caption: Experimental workflow for hydrothermal synthesis of UCNPs.
Caption: Simplified energy level diagram for Yb³⁺/Er³⁺ upconversion.
References
- 1. Upconversion Nanomaterials: Synthesis, Mechanism, and Applications in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Upconversion Nanomaterials in the Biological Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tailoring Upconversion and Morphology of Yb/Eu Doped Y2O3 Nanostructures by Acid Composition Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Synthesis and Properties of Yb3+/Tm3+ Doped Sr2LaF7 Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ytterbium Nitrate in the Preparation of Optical Fibers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ytterbium nitrate in the fabrication of ytterbium-doped optical fibers. These fibers are critical components in the development of high-power fiber lasers and amplifiers, which have widespread applications in research, medicine, and industry.
Introduction
Ytterbium-doped silica fibers are the gain medium of choice for high-power fiber lasers operating in the 1 µm spectral region. The incorporation of ytterbium ions (Yb³⁺) into the silica glass matrix is a critical step that dictates the performance of the final fiber. While various precursors can be used, this compound (Yb(NO₃)₃) offers a readily available and soluble source of ytterbium for the widely used solution doping technique in conjunction with Modified Chemical Vapor Deposition (MCVD). This method allows for precise control over the doping concentration and uniformity, leading to fibers with high efficiency and low photodarkening effects.
Co-doping with elements such as aluminum (Al) or phosphorus (P) is often necessary to enhance the solubility of ytterbium in the silica matrix, prevent clustering of Yb³⁺ ions, and tailor the refractive index profile of the fiber core.
Key Fabrication Techniques
The primary method for fabricating ytterbium-doped optical fibers using a precursor like this compound is the combination of Modified Chemical Vapor Deposition (MCVD) and solution doping.
Modified Chemical Vapor Deposition (MCVD)
MCVD is a process used to produce a preform, which is a glass rod that is later drawn into an optical fiber.[1][2] The process involves the deposition of silica (SiO₂) and other dopant layers on the inner surface of a rotating silica substrate tube.[1][2] Reactive gases are introduced into the tube at high temperatures, leading to the formation of soot particles that are subsequently fused into a solid glass layer.[2]
Solution Doping
Solution doping is a technique used to incorporate rare-earth ions, such as ytterbium, into the porous soot layer created during the MCVD process.[3] An alcoholic solution containing dissolved this compound and often an aluminum salt (e.g., aluminum chloride) is introduced into the soot-lined tube.[3] The porous soot absorbs the solution, and subsequent drying and sintering steps convert the salts into their respective oxides (Yb₂O₃ and Al₂O₃) within the silica matrix.[3]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on ytterbium-doped fiber fabrication. This data provides a reference for designing and optimizing the fabrication process.
| Parameter | Value | Host Glass / Co-dopant | Fabrication Method | Reference |
| Ytterbium Concentration | ||||
| 1 at. % | Aluminosilicate | Powder-in-tube | [4][5] | |
| 0.18 to 0.20 mol% Yb₂O₃ | Aluminosilicate | MCVD | [4][5] | |
| 1.7 mol% Yb₂O₃ | Aluminosilicate | MCVD | [4][5] | |
| 0.15 - 1.2 wt % Yb³⁺ | Silica | Vapor Phase Doping | [6] | |
| 0.7 wt % Yb³⁺ (with Al³⁺) | Aluminosilicate | Vapor Phase Doping | [6] | |
| Aluminum Concentration | ||||
| 60.4 at. % | Ytterbium-doped silica | Powder-in-tube | [4][5] | |
| 1.5 to 1.7 mol% Al₂O₃ | Ytterbium-doped silica | MCVD | [4][5] | |
| 3 mol% Al₂O₃ | Ytterbium-doped silica | MCVD | [4][5] | |
| 0.4 wt % Al³⁺ (with Yb³⁺) | Ytterbium-doped silica | Vapor Phase Doping | [6] | |
| Fiber Performance | ||||
| Slope Efficiency | 76.4% | Yb-doped fiber | MCVD | [7] |
| 80% | Yb-doped fiber | MCVD-ALD | [8] | |
| Background Attenuation | 20 dB/km | Yb-doped fiber | MCVD-ALD | [8] |
| 150 dB/km | Yb-doped fiber | Solution Doping | [8] | |
| Cladding Absorption | 2.45 dB/m @ 976 nm | Yb-doped double-clad fiber | MCVD with Chelate CVD | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication of ytterbium-doped optical fibers using this compound.
Protocol 1: Preform Fabrication via MCVD and Solution Doping
This protocol outlines the fabrication of a ytterbium-doped silica preform.
Materials and Equipment:
-
High-purity silica substrate tube (e.g., Heraeus F-300)
-
MCVD lathe
-
Gas delivery system (for SiCl₄, GeCl₄, O₂, He, Cl₂)
-
Ytterbium (III) nitrate hydrate (Yb(NO₃)₃·xH₂O)
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Ethanol (anhydrous)
-
Deionized water
-
Tube furnace for drying and sintering
Procedure:
-
Substrate Tube Preparation:
-
Cladding Layer Deposition:
-
Porous Soot Deposition (Core):
-
Deposit a porous soot layer of SiO₂ (and GeO₂ if a specific refractive index profile is desired) at a lower temperature to ensure a porous structure suitable for solution doping.
-
-
Doping Solution Preparation:
-
Prepare a solution of this compound and aluminum chloride in a mixture of ethanol and deionized water. The concentrations will depend on the target Yb³⁺ and Al³⁺ levels in the final fiber core.
-
-
Solution Doping:
-
Introduce the doping solution into the porous soot layer within the substrate tube.
-
Allow the solution to soak for a predetermined time (e.g., 1-2 hours) to ensure uniform impregnation.
-
Drain the excess solution from the tube.
-
-
Drying and Oxidation:
-
Gently dry the soaked soot layer by passing a flow of inert gas (e.g., N₂) through the tube at a controlled temperature (e.g., 60-70°C) for an extended period (24-240 hours).[10] This step removes the solvent and converts the nitrate and chloride salts into their respective oxides.
-
-
Sintering and Collapsing:
-
Sinter the doped soot layer into a solid glass layer by traversing a hot zone along the tube at a high temperature (e.g., >2000°C).
-
Collapse the tube into a solid rod (the preform) in a stepwise manner at temperatures ranging from 2110°C to 2255°C.[10]
-
Protocol 2: Fiber Drawing
This protocol describes the process of drawing the fabricated preform into an optical fiber.
Materials and Equipment:
-
Ytterbium-doped preform
-
Fiber drawing tower with a high-temperature furnace
-
Fiber diameter measurement system
-
Coating application system
-
Spooling system
Procedure:
-
Preform Preparation:
-
Clean the surface of the preform.
-
Mount the preform vertically in the fiber drawing tower.
-
-
Drawing:
-
Heat the bottom tip of the preform in the furnace to its softening point.
-
Pull a thin strand of glass from the molten tip, which will be the start of the optical fiber.
-
Continuously feed the preform into the furnace while drawing the fiber at a controlled speed to achieve the desired fiber diameter (e.g., 125 µm or 400 µm).
-
-
Coating:
-
Apply a protective polymer coating to the bare fiber immediately after drawing to preserve its strength and optical properties.
-
-
Spooling:
-
Wind the coated fiber onto a spool.
-
Visualizations
Experimental Workflow: MCVD and Solution Doping
Caption: Workflow for Ytterbium-doped preform fabrication.
Logical Relationship: Dopants and Fiber Properties
Caption: Influence of dopants on optical fiber properties.
References
- 1. photonics.com [photonics.com]
- 2. fiberoptics4sale.com [fiberoptics4sale.com]
- 3. Solution Doping | Fibercore [fibercore.humaneticsgroup.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. mdpi.com [mdpi.com]
- 6. US20160083284A1 - Process for fabrication of ytterbium doped optical fiber - Google Patents [patents.google.com]
- 7. Fabrication, measurement, and application of 20/400 Yb-doped fiber [opg.optica.org]
- 8. OPG [opg.optica.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2014178063A1 - A process for fabrication of ytterbium doped optical fiber - Google Patents [patents.google.com]
Application Notes and Protocols for Doping Phosphors with Ytterbium Nitrate for Near-Infrared (NIR) Emission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of near-infrared (NIR) emitting phosphors doped with ytterbium (Yb³⁺) using ytterbium nitrate as the precursor. The NIR emission from Yb³⁺-doped phosphors holds significant promise for applications in biomedical imaging, sensing, and drug delivery monitoring due to the optical transparency of biological tissues in the NIR window (typically 700-1700 nm).
Introduction
Ytterbium (III) ions are excellent NIR emitters, with a characteristic sharp emission peak around 980 nm corresponding to the 2F₅/₂ → 2F₇/₂ electronic transition. Direct excitation of Yb³⁺ is often inefficient due to its low absorption cross-section. Therefore, a common strategy is to incorporate Yb³⁺ into a host phosphor material that can efficiently absorb excitation energy and transfer it to the Yb³⁺ ions. This process, known as sensitization, significantly enhances the NIR emission intensity. This compound is a readily available and highly soluble precursor, making it an ideal doping agent for various synthesis methods.
Key Applications in Research and Drug Development
-
Bioimaging: NIR emitting phosphors enable deep-tissue imaging with reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios.
-
Drug Delivery Monitoring: The NIR emission can be used to track the location and release of drug-loaded nanoparticles within a biological system. For instance, doxorubicin, an anticancer drug, has been shown to sensitize the NIR emission of ytterbium, allowing for direct monitoring of its release from liposomes.[1]
-
Sensing: The luminescence properties of Yb³⁺-doped phosphors can be sensitive to their local environment (e.g., temperature, pH), enabling their use as nanoscale sensors.
-
Anti-Counterfeiting: The unique spectral properties of these phosphors can be exploited for advanced anti-counterfeiting technologies.
Data Presentation: NIR Emission Properties of Yb³⁺-Doped Phosphors
The following table summarizes key quantitative data for NIR emission from various Yb³⁺-doped phosphor systems. It is important to note that these values can be influenced by synthesis methods, dopant concentration, and measurement conditions.
| Host Material | Synthesis Method | Excitation Wavelength (nm) | Emission Peak (nm) | Quantum Yield (%) | Luminescence Lifetime (µs) | Reference |
| Y₂O₃:Sm³⁺,Yb³⁺ | Combustion | 980 | ~1000 | Not Reported | Not Reported | [2] |
| ZnWO₄:Yb³⁺,Tm³⁺ | Hydrothermal | 980 | 807 | Not Reported | 468.10 ± 0.51 | [3][4] |
| Y₂O₃:Tb³⁺,Yb³⁺ | Co-precipitation | Not Reported | ~1000 | up to 181.1 | Not Reported | [5] |
| Ca₃ZrNbGa₃O₁₂:Cr³⁺,Yb³⁺ | Solid-State Reaction | 342 | Multiple peaks | 69.3 | Not Reported | [6] |
| SrLa₂Sc₂O₇:Bi³⁺,Yb³⁺ | Solid-State Reaction | UV | 980 | Not Reported | 374.1 - 558.1 | [7] |
| Y₂O₃:Bi³⁺,Yb³⁺ | Not Specified | Not Reported | 980 | ~20% enhancement with alkali ions | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for three common synthesis techniques for preparing Yb³⁺-doped phosphors using this compound.
Protocol 1: Polymer Precursor (Pechini) Method for Yb³⁺-Doped ZnO Nanoparticles
This method allows for excellent control over the size and distribution of the resulting nanoparticles.[9]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Citric acid (C₆H₈O₇)
-
Ethylene glycol (C₂H₆O₂)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of zinc nitrate hexahydrate and ytterbium (III) nitrate pentahydrate in a minimal amount of deionized water. The molar ratio of Zn:Yb can be varied to achieve the desired doping concentration (e.g., 1-10 mol% Yb).
-
In a separate beaker, dissolve citric acid in ethylene glycol with magnetic stirring at approximately 70°C to form a clear solution. The molar ratio of citric acid to total metal ions is typically 2:1.
-
-
Polymerization:
-
Add the metal nitrate solution to the citric acid-ethylene glycol solution under continuous stirring.
-
Increase the temperature to 120°C to promote polymerization, resulting in the formation of a viscous resin.
-
-
Drying and Calcination:
-
Dry the resulting resin in an oven at 150°C for 12 hours to remove excess solvent.
-
Grind the dried resin into a fine powder.
-
Calcine the powder in a furnace at 500°C for 5 hours to decompose the polymer and form the Yb³⁺-doped ZnO nanoparticles.
-
Allow the furnace to cool to room temperature and collect the final product.
-
Protocol 2: Hydrothermal Synthesis of Yb³⁺/Tm³⁺ Co-doped Sr₂LaF₇ Nanoparticles
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures.
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Thulium (III) nitrate pentahydrate (Tm(NO₃)₃·5H₂O)
-
Sodium fluoride (NaF)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare separate aqueous solutions of strontium nitrate, lanthanum nitrate, this compound, and thulium nitrate. The molar ratios should be adjusted to achieve the desired doping concentrations (e.g., 20 mol% Yb³⁺, 1 mol% Tm³⁺).
-
Mix the nitrate solutions in a beaker.
-
Add an aqueous solution of EDTA (as a chelating agent) to the mixed nitrate solution under vigorous stirring. The molar ratio of EDTA to total rare earth ions is typically 1:1.
-
-
Hydrothermal Reaction:
-
Slowly add an aqueous solution of sodium fluoride to the metal-EDTA solution to initiate precipitation.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60°C for 12 hours.
-
Protocol 3: Combustion Synthesis of Yb³⁺-Doped Y₂O₃ Phosphors
Combustion synthesis is a rapid and energy-efficient method for producing fine phosphor powders.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Precursor Mixture Preparation:
-
Calculate the stoichiometric amounts of yttrium nitrate, this compound, and urea required. Urea acts as the fuel for the combustion reaction. A fuel-to-oxidizer ratio of 2:1 is common.
-
Dissolve all the precursors in a minimal amount of deionized water in a heat-resistant beaker or crucible.
-
-
Combustion:
-
Place the beaker containing the precursor solution into a preheated furnace at 500-600°C.
-
The solution will dehydrate, and then the mixture will undergo a self-sustaining combustion reaction, producing a voluminous, foamy white solid.
-
Caution: This step should be performed in a well-ventilated fume hood as it can release gases.
-
-
Post-Annealing:
-
After the combustion is complete, the resulting powder is often annealed at a higher temperature (e.g., 800-1000°C) for several hours to improve crystallinity and luminescence properties.
-
Allow the furnace to cool to room temperature before collecting the final Yb³⁺-doped Y₂O₃ phosphor powder.
-
Visualization of Key Processes
Experimental Workflow for Phosphor Synthesis
Caption: General experimental workflow for the synthesis and characterization of Yb³⁺-doped phosphors.
Energy Transfer Mechanism for NIR Emission
Caption: Simplified energy transfer mechanism in a sensitized Yb³⁺-doped phosphor system.
Logical Relationship in Drug Delivery Monitoring
Caption: Logical flow for monitoring drug release using Yb³⁺-doped phosphors.
References
- 1. Doxorubicin-Sensitized Luminescence of NIR-Emitting Ytterbium Liposomes: Towards Direct Monitoring of Drug Release [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis of K+/Na+ codoped ZnWO4:Yb3+,Tm3+ nanophosphor for greatly enhanced NIR up-conversion luminescence | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Ytterbium(III) Nitrate as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) nitrate, a salt of the lanthanide element ytterbium, demonstrates utility as a Lewis acid catalyst in a variety of organic transformations. Its efficacy stems from the high oxophilicity and strong Lewis acidity of the Yb³⁺ ion, which activates substrates containing electronegative atoms like oxygen and nitrogen. While ytterbium(III) trifluoromethanesulfonate (ytterbium triflate, Yb(OTf)₃) is more commonly documented for a broader range of applications due to the non-coordinating nature of the triflate anion, ytterbium(III) nitrate offers a cost-effective and accessible alternative for specific reactions. This document provides detailed application notes and protocols for organic reactions where ytterbium(III) nitrate and other ytterbium salts have been successfully employed as Lewis acid catalysts.
Core Concepts in Ytterbium(III) Catalysis
The catalytic activity of ytterbium(III) salts is centered on the ability of the Yb³⁺ ion to act as a Lewis acid, accepting electron pairs from donor molecules. This interaction polarizes functional groups, such as carbonyls and imines, rendering them more susceptible to nucleophilic attack. Key advantages of using ytterbium-based catalysts include:
-
Water Tolerance: Unlike many traditional Lewis acids (e.g., AlCl₃), ytterbium catalysts can often be used in aqueous or protic solvents, offering a greener alternative.
-
High Catalytic Activity: In many cases, only a catalytic amount of the ytterbium salt is required, making the processes more atom-economical.
-
Reusability: The catalyst can often be recovered from the reaction mixture and reused, further enhancing its sustainability.
Application 1: One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives
Lanthanide nitrates, including ytterbium(III) nitrate, have been effectively used as Lewis acid catalysts in the one-pot synthesis of 3-benzoyl- and 3-acetyl-1,2,4-oxadiazole derivatives from ketones, nitriles, and nitric acid.[1] This method is particularly noteworthy for its application with acetophenone derivatives bearing electron-donating groups.[1]
Quantitative Data
| Entry | Ketone | Nitrile | Product | Yield (%) |
| 1 | Acetophenone | Benzonitrile | 3-Benzoyl-5-phenyl-1,2,4-oxadiazole | 85 |
| 2 | 4-Methylacetophenone | Benzonitrile | 3-(4-Methylbenzoyl)-5-phenyl-1,2,4-oxadiazole | 82 |
| 3 | 4-Methoxyacetophenone | Benzonitrile | 3-(4-Methoxybenzoyl)-5-phenyl-1,2,4-oxadiazole | 78 |
| 4 | Acetophenone | Acetonitrile | 3-Acetyl-5-phenyl-1,2,4-oxadiazole | 75 |
Experimental Protocol: Synthesis of 3-Benzoyl-5-phenyl-1,2,4-oxadiazole
-
Reaction Setup: To a solution of acetophenone (1.0 mmol) in benzonitrile (5.0 mL), add ytterbium(III) nitrate pentahydrate (0.1 mmol, 10 mol%).
-
Reaction Conditions: Stir the mixture at 80 °C.
-
Addition of Nitric Acid: Slowly add a solution of nitric acid (2.0 mmol) in benzonitrile (1.0 mL) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-benzoyl-5-phenyl-1,2,4-oxadiazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Ytterbium(III) nitrate-catalyzed synthesis of 1,2,4-oxadiazoles.
Application 2: Friedel-Crafts Acylation (Catalyzed by Ytterbium Triflate)
While specific protocols for ytterbium nitrate in Friedel-Crafts reactions are less common, ytterbium triflate is a highly effective catalyst for this transformation. The acylation of aromatic compounds is a fundamental C-C bond-forming reaction in organic synthesis.
Quantitative Data for Yb(OTf)₃ Catalyzed Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | Nitromethane | 3 | 95 |
| 2 | Thiophene | Propionic Anhydride | Dichloromethane | 5 | 88 |
| 3 | 1-Methylpyrrole | Benzoyl Chloride | Ionic Liquid | 2 | 92 |
| 4 | Furan | Acetic Anhydride | Dichloromethane | 4 | 85 |
Experimental Protocol: Acylation of Anisole
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anisole (1.0 mmol) and nitromethane (5.0 mL).
-
Catalyst Addition: Add ytterbium(III) triflate (0.05 mmol, 5 mol%) to the solution and stir until dissolved.
-
Reactant Addition: Cool the mixture to 0 °C and add acetic anhydride (1.2 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.
Experimental Workflow
Caption: Experimental workflow for Yb(OTf)₃-catalyzed Friedel-Crafts acylation.
Application 3: Michael Addition (Catalyzed by Ytterbium Triflate)
Ytterbium triflate is a highly efficient and water-tolerant Lewis acid for catalyzing Michael additions, particularly the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Quantitative Data for Yb(OTf)₃ Catalyzed Michael Addition of α-Nitroesters in Water
| Entry | α-Nitroester | Enone/Aldehyde | Time (h) | Yield (%) |
| 1 | Ethyl 2-nitropropanoate | Methyl vinyl ketone | 24 | >98 |
| 2 | Ethyl 2-nitropropanoate | Acrolein | 48 | >98 |
| 3 | Methyl 2-nitropropanoate | Ethyl vinyl ketone | 24 | >98 |
| 4 | Ethyl 2-nitrobutanoate | Methyl vinyl ketone | 72 | >98 |
Experimental Protocol: Michael Addition of Ethyl 2-nitropropanoate to Methyl Vinyl Ketone
-
Reaction Setup: In a vial, dissolve ytterbium(III) triflate (0.1 mmol, 10 mol%) in water (2.0 mL).
-
Addition of Reactants: Add ethyl 2-nitropropanoate (1.0 mmol) and methyl vinyl ketone (1.2 mmol) to the aqueous solution.
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at room temperature for 24 hours.
-
Workup: Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which is often pure enough for subsequent use. Further purification can be achieved by column chromatography if necessary.
Logical Relationship of Reaction Components
Caption: Logical relationship in the Yb(OTf)₃-catalyzed Michael addition.
Conclusion
Ytterbium(III) nitrate, along with other ytterbium(III) salts like the triflate, serves as a powerful and versatile Lewis acid catalyst in organic synthesis. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the application of these catalysts in their work. The mild reaction conditions, water tolerance, and potential for catalyst recycling make ytterbium-based catalysts attractive for the development of sustainable and efficient synthetic methodologies.
References
Application Notes and Protocols: Synthesis of Ytterbium-Based Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) using ytterbium nitrate as a metal precursor. The information is intended to guide researchers in the development of novel MOFs for various applications, including catalysis, gas adsorption, and drug delivery.
Introduction to Ytterbium-Based MOFs
Ytterbium (Yb), a lanthanide element, offers unique properties for the synthesis of MOFs, including high coordination numbers and distinct optical and magnetic characteristics.[1] The use of this compound as a precursor allows for the formation of robust and stable frameworks with potential applications in diverse fields. Ytterbium-based MOFs have demonstrated exceptional thermal and hydrothermal stability, making them suitable for applications under harsh conditions.[2][3] Their intrinsic properties, stemming from the Yb³⁺ ion, also open avenues for their use in luminescent sensing and photodynamic therapy.[4]
Synthesis of Ytterbium-Based MOFs
The synthesis of ytterbium-based MOFs typically involves the solvothermal or hydrothermal reaction of this compound with a polytopic organic linker. The choice of linker, solvent, temperature, and pH are critical parameters that dictate the final structure and properties of the MOF.[2][5]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of ytterbium-based MOFs.
Caption: General workflow for the synthesis of Ytterbium-based MOFs.
Experimental Protocols
Protocol 1: Synthesis of PCN-17 [5]
-
A mixture of H₃TATB (4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid) (0.01 g, 2.26 x 10⁻⁵ mol) and Yb(NO₃)₃·6H₂O (0.025 g, 5.47 x 10⁻⁵ mol) is prepared.
-
The mixture is dissolved in 1.2 mL of DMSO containing five drops of 30% aqueous H₂O₂.
-
The solution is sealed in a Pyrex tube and heated to 145°C at a rate of 2 K/min.
-
The temperature is maintained for 72 hours.
-
The mixture is then cooled to 35°C at a rate of 0.2 K/min.
-
The resulting brown crystals are washed twice with DMSO to obtain pure PCN-17.
Protocol 2: Optimized Synthesis of Yb₆-MOF [2][3]
-
An aqueous solution of ytterbium chloride is prepared.
-
The disodium salt of benzene-1,4-dicarboxylate (Na₂BDC) is added to the ytterbium chloride solution.
-
A 2 M NaOH solution is added to adjust the final NaOH concentration to 0.08 M.
-
The mixture is heated hydrothermally at 190°C for 3 days.
-
The resulting crystalline product is collected and washed.
Protocol 3: Synthesis of 2D Yb-TCPP MOFs [4]
-
Ytterbium chloride hexahydrate (YbCl₃·6H₂O) and tetra(4-carboxyphenyl)porphyrin (TCPP) are mixed.
-
The mixture is dissolved in a solution of N,N-dimethylformamide (DMF) and n-hexane.
-
Trifluoroacetic acid, polyvinylpyrrolidone (PVP), and triethylamine (TEA) are added to the solution.
-
The mixture is stirred at an elevated temperature to promote the growth of 2D Yb-TCPP MOF crystals.
Quantitative Synthesis Data
| MOF Name | Ytterbium Salt | Organic Linker | Solvent(s) | Temperature (°C) | Time (h) | pH/Additive | Ref. |
| PCN-17 | Yb(NO₃)₃·6H₂O | H₃TATB | DMSO, H₂O₂ | 145 | 72 | H₂O₂ | [5] |
| Yb₆-MOF | YbCl₃ | Na₂BDC | Water | 190 | 72 | 0.08 M NaOH | [2][3] |
| UOW-3 | YbCl₃ | Na₂BDC | Water | 190 | - | 0.045 M NaOH | [2][3] |
| UOW-4 | YbCl₃ | Na₂BDC | Water | 100 | - | 0.08 M NaOH | [2][3] |
| UOW-5 | YbCl₃ | Na₂BDC | Water | 190 | - | 0.18 M NaOH | [2][3] |
| Yb-TCPP | YbCl₃·6H₂O | TCPP | DMF, n-hexane | Elevated | - | TFA, PVP, TEA | [4] |
Characterization of Ytterbium-Based MOFs
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized Yb-MOFs.
Characterization Workflow
The following diagram outlines a typical characterization workflow for Yb-MOFs.
Caption: Standard workflow for the characterization of Yb-MOFs.
Experimental Protocols for Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the ytterbium ions.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): To visualize the morphology and crystal habit of the MOF particles and to confirm the elemental composition.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To accurately determine the metal content in the synthesized MOF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the organic linker and to confirm the coordination of the linker to the ytterbium ions.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the MOF.
Key Characterization Data for Selected Ytterbium MOFs
| MOF Name | Thermal Stability (°C) | Key Structural Features | Ref. |
| PCN-17 | Up to 480 | Coordinatively linked, doubly interpenetrated (8,3)-connected nets; square-planar Yb₄(μ₄-H₂O) SBU. | [5] |
| Yb₆-MOF | Approx. 500 | Hydrothermally stable; hexanuclear Yb clusters. | [2] |
| UOW-5 | Hydrothermally stable at 240 | Dense inorganic layers of ytterbium oxyhydroxide cross-linked by BDC and HBDC pillars. | [2][3] |
| Yb-TCPP | - | 2D morphology; ~200 nm in size. | [4] |
Applications in Drug Development
The unique properties of ytterbium-based MOFs make them promising candidates for applications in drug delivery and therapy. Their high surface area and tunable pore size can allow for the encapsulation of therapeutic agents.
Photodynamic Therapy (PDT)
Yb-TCPP MOFs have been successfully synthesized for use in photodynamic therapy.[4] The porphyrin-based linker (TCPP) acts as a photosensitizer, generating reactive oxygen species (ROS) upon illumination to induce cancer cell death. The coordination with Yb³⁺ ions enhances the absorbance profile of the MOF, allowing for excitation at longer wavelengths with deeper tissue penetration.[4]
-
Biocompatibility: In vitro studies with Yb-TCPP MOFs have shown high biocompatibility, with over 90% cell viability of 3T3 cells at a concentration of 100 µg/mL.[4]
-
Therapeutic Efficacy: Yb-TCPP MOFs demonstrated significant anticancer effects in vitro, with more than 80% of 4T1 cancer cells killed after 10 minutes of illumination at 655 nm.[4]
Potential for Drug Delivery
While specific drug loading and release data for a wide range of pharmaceuticals in ytterbium-based MOFs are still emerging, the general principles of MOF-based drug delivery are applicable. The porous structure can be loaded with drug molecules through methods such as diffusion or in-situ encapsulation during synthesis. The release of the drug can potentially be controlled by the degradation of the MOF in response to stimuli like pH changes in the tumor microenvironment.
Cellular Uptake of MOFs
The internalization of nanoscale MOFs into cells is a critical step for intracellular drug delivery. The primary mechanism of uptake is endocytosis, which is an energy-dependent process.
Caption: General pathway for cellular uptake and drug release from MOFs.
Conclusion
This compound is a versatile precursor for the synthesis of a variety of metal-organic frameworks with promising properties for applications in research and drug development. The high stability and unique characteristics of Yb-MOFs make them an exciting platform for further investigation, particularly in the areas of targeted drug delivery and advanced therapies. The protocols and data presented in these notes provide a solid foundation for researchers to explore the potential of these novel materials.
References
- 1. BioMOF-Based Anti-Cancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal–Organic Framework-Based Anticancer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of MOFs and Characterization and Drug Loading Efficiency | MDPI [mdpi.com]
- 5. Pore engineering of biomolecule-based metal–organic framework nanocarriers for improving loading and release of paclitaxel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Ytterbium Nitrate for Enhanced Surface Passivation of p-type Silicon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective surface passivation of silicon wafers is a critical step in the fabrication of high-efficiency semiconductor devices, including solar cells and integrated circuits. Surface recombination, a phenomenon where charge carriers recombine at the silicon surface due to the presence of dangling bonds and defects, can significantly degrade device performance. This application note details the use of ytterbium nitrate as a precursor for the formation of a high-quality ytterbium oxide (Yb₂O₃) passivation layer on p-type silicon substrates. Ytterbium oxide, a rare-earth oxide, has demonstrated significant potential in reducing surface recombination, leading to an enhancement of the effective minority carrier lifetime. The protocols outlined below describe a sol-gel method for the deposition of the this compound precursor followed by a thermal annealing process to form the final Yb₂O₃ passivation layer.
Passivation Mechanism
The passivation of the p-type silicon surface is achieved through the formation of a thin film of ytterbium oxide (Yb₂O₃). This compound (Yb(NO₃)₃) serves as a soluble precursor that can be uniformly deposited onto the silicon wafer. Subsequent thermal annealing facilitates the decomposition of the nitrate into a stable oxide layer. This process effectively passivates the silicon surface through two primary mechanisms:
-
Chemical Passivation: The Yb₂O₃ layer chemically bonds with the silicon surface, satisfying the dangling bonds and reducing the density of interface traps that act as recombination centers.
-
Field-Effect Passivation: Rare-earth oxides can introduce a fixed charge at the silicon/dielectric interface. For p-type silicon, a positive fixed charge can be beneficial as it leads to the accumulation of majority carriers (holes) at the surface, which repels minority carriers (electrons) and reduces the likelihood of surface recombination.
The overall workflow for the surface passivation process using this compound is depicted in the following diagram.
Experimental Protocols
This section provides detailed protocols for the preparation of the precursor solution, deposition via spin coating, and the subsequent annealing process to form the ytterbium oxide passivation layer.
Materials and Reagents
-
p-type Czochralski (Cz) silicon wafers (resistivity: 1-10 Ω·cm)
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
2-methoxyethanol
-
Ethanolamine
-
Deionized (DI) water
-
Hydrofluoric acid (HF), 5% solution
-
Standard RCA cleaning solutions (SC-1 and SC-2)
Substrate Cleaning
-
RCA-1 Clean: Immerse the p-type silicon wafers in a solution of NH₄OH:H₂O₂:H₂O (1:1:5 ratio) at 75-80°C for 15 minutes to remove organic contaminants.
-
Rinse: Thoroughly rinse the wafers with DI water.
-
RCA-2 Clean: Immerse the wafers in a solution of HCl:H₂O₂:H₂O (1:1:6 ratio) at 75-80°C for 15 minutes to remove metallic impurities.
-
Rinse: Thoroughly rinse the wafers with DI water and dry with a nitrogen gun.
-
HF Dip: Immediately before deposition, immerse the wafers in a 5% HF solution for 60 seconds to remove the native oxide layer.
-
Final Rinse and Dry: Rinse the wafers with DI water and dry completely using a nitrogen gun.
Sol-Gel Precursor Solution Preparation
-
Dissolve 0.5 M of ytterbium (III) nitrate pentahydrate in 2-methoxyethanol in a sealed container.
-
Add ethanolamine as a stabilizer in a 1:1 molar ratio to the this compound.
-
Stir the solution vigorously at 60°C for 1 hour until a clear and homogeneous solution is obtained.
-
Age the solution at room temperature for 24 hours before use.
Spin Coating Deposition
-
Place the cleaned and dried p-type silicon wafer on the spin coater chuck.
-
Dispense an appropriate amount of the this compound sol-gel solution onto the center of the wafer.
-
Spin the wafer at 3000 rpm for 30 seconds to achieve a uniform film.
-
Dry the coated wafer on a hot plate at 150°C for 10 minutes to evaporate the solvent.
Thermal Annealing
-
Place the dried, coated wafer in a tube furnace.
-
Heat the furnace to 550°C in an ambient air atmosphere.
-
Maintain the temperature at 550°C for 30 minutes to facilitate the complete decomposition of the this compound and the formation of a crystalline Ytterbium Oxide (Yb₂O₃) layer.
-
Allow the furnace to cool down naturally to room temperature before removing the passivated wafer.
The thermal decomposition of hydrated this compound to ytterbium oxide is a multi-step process that culminates in the formation of the stable oxide at temperatures around 510°C.
Characterization and Performance Data
The quality of the surface passivation can be evaluated by measuring the effective minority carrier lifetime (τ_eff) and the surface recombination velocity (SRV). While specific quantitative data for p-type silicon passivated with ytterbium oxide from a nitrate precursor is still emerging in the literature, initial studies on rare-earth oxide passivation provide valuable benchmarks.
| Parameter | Passivation Layer | Substrate Type | Reported Improvement/Value |
| Effective Carrier Lifetime (τ_eff) | Ytterbium Oxide (from unspecified precursor) | Silicon | 2-3 times increase compared to unpassivated wafer |
| Surface Recombination Velocity (SRV) | Al₂O₃ (Sol-Gel) | p-type Cz-Si (10 Ω·cm) | < 100 cm/s[1] |
| Surface Recombination Velocity (SRV) | Al₂O₃ (ALD) | p-type Cz-Si | As low as 10 cm/s[2] |
Table 1: Performance of Rare-Earth Oxide and Aluminum Oxide Passivation Layers on Silicon.
The relationship between the passivation quality and the key process steps is illustrated in the diagram below.
Conclusion
The use of this compound as a precursor for the sol-gel deposition of ytterbium oxide offers a promising and cost-effective method for the surface passivation of p-type silicon wafers. The described protocol provides a foundational methodology for researchers to achieve enhanced effective carrier lifetimes by mitigating surface recombination. Further optimization of the sol-gel formulation, deposition parameters, and annealing conditions may lead to even lower surface recombination velocities, paving the way for more efficient semiconductor devices.
References
Application Notes & Protocols: Synthesis of Ytterbium (III) Oxide from Ytterbium (III) Nitrate
Introduction
Ytterbium (III) oxide (Yb₂O₃) is a rare-earth sesquioxide with a cubic crystal structure and a wide bandgap, making it a material of significant interest for various advanced applications. Its properties are leveraged in phosphors, optical glass additives, the electronics industry, and as a dopant for garnet crystals in lasers.[1][2] Furthermore, Yb₂O₃ is used in specialized alloys, dielectric ceramics, and as a material for computer magnetic bubble memory.[2][3] The synthesis of high-purity, nanostructured Yb₂O₃ is crucial for these applications. Ytterbium (III) nitrate (Yb(NO₃)₃) is a common and convenient precursor for producing ytterbium oxide due to its solubility and decomposition characteristics.[4][5]
This document outlines several established methods for the preparation of ytterbium oxide from an ytterbium nitrate precursor, including direct thermal decomposition, precipitation-calcination, and sol-gel synthesis. Detailed protocols, quantitative data summaries, and process flow diagrams are provided for researchers, scientists, and professionals in materials science and drug development.
Method 1: Direct Thermal Decomposition of Ytterbium (III) Nitrate Hydrate
Direct thermal decomposition, or calcination, is a straightforward method for synthesizing ytterbium oxide from its hydrated nitrate salt. The process involves heating the precursor in a controlled atmosphere, leading to the sequential removal of water and nitrogen oxides, ultimately yielding the stable oxide.[4] The thermal decomposition of hydrated this compound is a multi-step process, with the final formation of Yb₂O₃ occurring at temperatures above 500°C.
Thermal Decomposition Pathway
The decomposition of Ytterbium (III) Nitrate Hexahydrate (Yb(NO₃)₃·6H₂O) proceeds through several intermediate stages as the temperature is increased. The final oxide is formed at 510°C, with gaseous products including water vapor, nitric acid, and various nitrogen oxides.
Caption: Thermal decomposition pathway of this compound Hydrate.
Quantitative Data: Thermal Decomposition
The following table summarizes the key temperature-dependent transitions during the thermal decomposition of Yb(NO₃)₃·6H₂O in an air atmosphere.
| Temperature (°C) | Event/Intermediate Product |
| 95 - 200 | Dehydration (loss of 6H₂O) to form Yb(NO₃)₃ |
| 250 | Decomposition to YbO₀.₅(NO₃)₂ |
| 335 | Decomposition to unstable YbO₀.₇₅(NO₃)₁.₅ |
| 365 | Formation of stable, crystalline YbONO₃ |
| 470 | Decomposition to unstable Yb(O)₁.₂₅(NO₃)₀.₅ |
| 510 | Formation of Yb₂O₃ |
| 600 | Final product (Yb₂O₃) with a surface area of 45 m²/g |
Method 2: Precipitation-Calcination
This wet-chemical method involves precipitating an insoluble ytterbium compound (e.g., hydroxide or carbonate) from an aqueous solution of this compound, followed by calcination of the precipitate to yield ytterbium oxide.[5] This technique allows for good control over particle size and morphology.[5]
Experimental Workflow: Precipitation-Calcination
The general workflow involves dissolving the nitrate precursor, adding a precipitating agent to form a solid, and then isolating and heating this solid to obtain the final oxide product.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Morphology in Ytterbium Nitrate-Based Nanoparticle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals working with ytterbium nitrate-based nanoparticle synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and control the morphology of your nanoparticles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for controlling the morphology of ytterbium-based nanoparticles?
A1: The morphology (size and shape) of ytterbium-based nanoparticles is primarily influenced by a combination of factors, including the synthesis method, reaction temperature, pH of the precursor solution, concentration of reactants, and the type and concentration of capping agents or surfactants used.[1][2]
Q2: How does pH affect the final nanoparticle morphology?
A2: The pH of the reaction medium plays a crucial role in the hydrolysis and condensation rates of this compound.[3] It can determine the crystalline phase and shape of the resulting nanoparticles. For instance, in the synthesis of zinc oxide nanoparticles, a related metal oxide system, hexagonal nanorods were observed at pH 7 and 9, while plate-like structures were formed at pH 10.5 and 12.5. For ytterbium hydroxide synthesis, alkaline conditions are generally required to obtain the pure hydroxide phase, as acidic or neutral conditions may lead to the formation of hydroxynitrates.[3]
Q3: What is the role of a capping agent in ytterbium nanoparticle synthesis?
A3: Capping agents are molecules that adsorb to the surface of nanoparticles during their formation. They play a critical role in preventing aggregation, controlling particle size, and influencing the final shape of the nanoparticles.[[“]][5][6][7] The choice of capping agent and its concentration can significantly impact the stability and dispersity of the nanoparticle solution.
Q4: Which synthesis method offers the best control over nanoparticle morphology?
A4: Several methods can be employed, each with its advantages.
-
Hydrothermal/Solvothermal Synthesis: This method, carried out in a sealed reactor at elevated temperature and pressure, allows for excellent control over crystallinity and morphology by tuning parameters like temperature, reaction time, and precursor concentration.[1][8][9]
-
Co-precipitation: This is a relatively simple and scalable method where a precipitating agent is added to a solution of this compound to form an insoluble precursor, which is then typically calcined. The choice of precipitating agent and pH are critical for controlling morphology.[2][10]
-
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels. It offers good control over the composition and homogeneity of the resulting nanoparticles.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Wide Particle Size Distribution | - Inhomogeneous nucleation and growth rates. | - Ensure rapid and uniform mixing of reactants. - Optimize the reaction temperature to control nucleation and growth kinetics. - Adjust the concentration of the capping agent to better control particle growth. |
| Particle Aggregation | - Insufficient stabilization by capping agents. - Inappropriate pH leading to reduced surface charge and electrostatic repulsion. - High reaction temperatures causing particle fusion. | - Increase the concentration of the capping agent or try a different one. - Adjust the pH to a range where the nanoparticles have a higher surface charge. - Lower the synthesis or calcination temperature. |
| Irregular or Undesired Morphology | - Incorrect pH, temperature, or precursor concentration. - Inappropriate choice of capping agent or solvent. | - Systematically vary the pH and temperature to find the optimal conditions for the desired morphology. - Experiment with different capping agents known to favor specific shapes (e.g., oleic acid for spherical particles). - The choice of solvent in solvothermal synthesis can significantly influence morphology. |
| Low Product Yield | - Incomplete precipitation or reduction of the ytterbium precursor. - Loss of product during washing and centrifugation steps. | - Ensure the precipitating agent is added in a sufficient stoichiometric amount. - Adjust the pH to maximize the precipitation of the ytterbium precursor. - Optimize the centrifugation speed and duration to avoid losing smaller nanoparticles in the supernatant. |
| Poor Crystallinity | - Insufficient reaction time or temperature. - Presence of impurities that inhibit crystal growth. | - Increase the reaction time or the calcination temperature and duration. - Use high-purity precursors and solvents. |
Data on Synthesis Parameters and Resulting Morphology
The following tables summarize quantitative data from various studies on the synthesis of ytterbium-containing nanoparticles, illustrating the impact of key experimental parameters on the final particle size and morphology.
Table 1: Effect of Calcination Temperature on Yb1.4Y0.6O3 Nanoparticle Size
| Calcination Temperature (°C) | Average Grain Size (nm) |
| 600 | ~13 |
| 800 | Not specified |
| 1000 | ~50 |
Table 2: Influence of Precipitator on YAG:Yb3+ Nanoparticle Morphology in Co-Precipitation Synthesis [10]
| Precipitator | Resulting Morphology |
| Ammonium Hydrogen Carbonate | Uniform particle size and dispersion |
| Hexamethylene Tetramine | Uniform particle size and dispersion, club-shaped crystals with ammonium sulfate |
| Urea | Large and agglomerated powders |
Table 3: Parameters for Solvothermal Synthesis of Ytterbium Iron Oxide Nanoparticles [8]
| Yb/Fe Molar Ratio | Autoclave Filling | Resulting Morphology | Average Size (nm) |
| 2 | 80% | Cuboctahedral | 50-60 |
| 1 | 80% | Cuboctahedral | ~35 |
| 0.6 | 80% | Smaller nanoparticles with some nanorods | Not specified |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Ytterbium-Doped Yttrium Oxide Nanoparticles
This protocol is adapted from a method for synthesizing Yb³⁺:Y₂O₃ nanopowders.[2]
Materials:
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium hydrogen carbonate (NH₄HCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare aqueous solutions of this compound and yttrium nitrate with the desired molar ratio.
-
Prepare an aqueous solution of ammonium hydrogen carbonate. The molar ratio of ammonium hydrogen carbonate to the total metal ions (R value) is a critical parameter to control morphology.
-
Slowly add the ammonium hydrogen carbonate solution to the mixed metal nitrate solution under vigorous stirring.
-
Continue stirring for several hours to ensure complete precipitation.
-
Centrifuge the resulting precipitate and wash it several times with deionized water and then with ethanol to remove unreacted ions.
-
Dry the precursor powder in an oven at a low temperature (e.g., 80 °C).
-
Calcination of the precursor powder at a high temperature (e.g., 800-1100 °C) in a furnace to obtain the final crystalline nanoparticles. The calcination temperature and duration will influence the crystallinity and particle size.
Protocol 2: Sol-Gel Synthesis of Ytterbium Silicate Nanoparticles
This protocol is based on the synthesis of Yb₂SiO₅ powders.[11]
Materials:
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Nitric acid (as a catalyst)
-
Ammonia solution (as a catalyst)
Procedure:
-
Dissolve TEOS in ethanol.
-
In a separate container, dissolve this compound in ethanol.
-
Add the this compound solution to the TEOS solution under stirring.
-
Add a small amount of nitric acid to catalyze the hydrolysis of TEOS.
-
Stir the solution for several hours to form a homogeneous sol.
-
Add ammonia solution dropwise to the sol to promote gelation.
-
Age the resulting gel for a period of time (e.g., 24-48 hours).
-
Dry the gel in an oven to remove the solvent.
-
Calcination of the dried gel at a high temperature (e.g., 1200 °C) to obtain the crystalline ytterbium silicate nanoparticles.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the described synthesis methods.
Caption: Workflow for Co-Precipitation Synthesis of Ytterbium-Based Nanoparticles.
Caption: Workflow for Sol-Gel Synthesis of Ytterbium-Based Nanoparticles.
Caption: Key Parameters Influencing Nanoparticle Morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 6. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of synthesis and characterization of YAG:Yb3+ nanoparticles using different precipitator by co-precipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Sol-Gel Synthesis and Characterization of Ytterbium Silicate Powders" by Haiming Wen, Shaoming Dong et al. [scholarsmine.mst.edu]
- 12. mdpi.com [mdpi.com]
Preventing agglomeration in hydrothermal synthesis of ytterbium-doped nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing nanoparticle agglomeration during hydrothermal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle agglomeration and why does it occur during hydrothermal synthesis?
A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters. This phenomenon is primarily driven by the high surface energy of nanoparticles; they tend to cluster to minimize this energy and reach a more stable state.[1][2] During hydrothermal synthesis, factors like van der Waals forces, temperature, and particle collisions contribute to this process.[2][3][4]
Q2: What is the primary method to prevent agglomeration during the synthesis process?
A2: The most effective method is the use of "capping agents" or "stabilizers".[5][6] These are molecules that adsorb onto the surface of the nanoparticles as they form.[7] This surface layer creates a physical (steric) barrier or electrostatic repulsion that prevents the particles from approaching each other and sticking together.[8][9]
Q3: Which capping agents are commonly used for ytterbium-doped nanoparticles?
A3: A variety of capping agents can be used, depending on the desired nanoparticle properties and solvent system. Commonly used examples include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG), as well as small molecules like citrate and ethylenediaminetetraacetic acid (EDTA).[7][10][11][12]
Q4: How does the pH of the reaction mixture affect agglomeration?
A4: The pH is a critical parameter that influences the surface charge of the nanoparticles.[13][14] By adjusting the pH, you can induce a strong positive or negative surface charge on the particles. This leads to electrostatic repulsion between them, which enhances their stability in the solution and prevents agglomeration.[2] Conversely, at a specific pH known as the isoelectric point, the nanoparticles have a neutral surface charge, leading to maximum agglomeration.[13]
Q5: Can the synthesis temperature and reaction time influence the final particle size and agglomeration state?
A5: Yes, both temperature and time are crucial. An increase in reaction temperature can accelerate particle growth and also lead to more frequent and energetic collisions between particles, which may promote aggregation.[3] Similarly, longer reaction times can result in the formation of larger particles and provide more opportunities for agglomerates to form.[15][16]
Q6: How can I determine if my synthesized nanoparticles are agglomerated?
A6: Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension. A large particle size or a high Polydispersity Index (PDI > 0.3) often indicates the presence of agglomerates.[17]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These methods provide direct visual evidence of the size, shape, and dispersion state of your nanoparticles.[17] However, be aware that the sample preparation process itself can sometimes induce agglomeration.[18]
-
Zeta Potential Measurement: This measures the surface charge of the particles. An absolute zeta potential value greater than 30 mV generally suggests good colloidal stability and resistance to agglomeration.[17]
Q7: My nanoparticles have already agglomerated. Is there any way to redisperse them?
A7: For loosely bound clusters, a process known as sonication (using ultrasonic waves) can sometimes break the agglomerates apart and redisperse the nanoparticles into the solvent.[2][11] However, this is less effective for hard agglomerates formed by strong chemical bonds.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving agglomeration issues in your hydrothermal synthesis.
Caption: A workflow for troubleshooting nanoparticle agglomeration.
Key Parameter Effects on Agglomeration
The interplay of various factors determines the colloidal stability of the synthesized nanoparticles. Understanding these relationships is key to preventing agglomeration.
Caption: Key factors and mechanisms for preventing agglomeration.
Quantitative Data Summary
The following table summarizes the relationship between key synthesis parameters and the resulting nanoparticle characteristics, which are crucial for controlling agglomeration.
| Parameter | Condition | Effect on Nanoparticles | Implication for Agglomeration | Reference |
| Zeta Potential | Absolute value > 30 mV | High surface charge | Good stability, low tendency to agglomerate due to electrostatic repulsion. | [17] |
| Absolute value < 25 mV | Low surface charge | System tends to be unstable and is prone to agglomeration. | [17] | |
| Polydispersity Index (PDI) from DLS | < 0.3 | Uniform particle size distribution | Indicates good dispersion and minimal agglomeration. | [17] |
| > 0.7 | Wide particle size distribution | Suggests significant agglomeration or an uneven sample. | [17] | |
| Yb³⁺ Doping in ZnO | Increased from 0% to 10% | Mean particle size decreased from ~77 nm to 9.5 nm | Higher dopant concentration can inhibit particle growth and aggregation.[19][20] | [19][20] |
Experimental Protocol: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles
This protocol provides a general methodology for synthesizing ytterbium-erbium co-doped sodium yttrium fluoride nanoparticles, incorporating measures to minimize agglomeration.
Materials:
-
Yttrium(III) chloride (YCl₃)
-
Ytterbium(III) chloride (YbCl₃)
-
Erbium(III) chloride (ErCl₃)
-
Sodium fluoride (NaF)
-
Ethylenediaminetetraacetic acid (EDTA) or Sodium Citrate (Capping Agent)
-
Ethanol
-
Deionized Water
-
Nitric acid and Sodium hydroxide (for pH adjustment)
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve stoichiometric amounts of YCl₃, YbCl₃, and ErCl₃ in deionized water. A typical doping concentration might be Y(0.78), Yb(0.20), Er(0.02).
-
Add the chosen capping agent (e.g., EDTA) to the rare-earth solution. The molar ratio of capping agent to total rare-earth ions (RE³⁺) can be varied, but a ratio above 1.5 is often effective for controlling morphology.[10]
-
Stir the solution until all solids are completely dissolved.
-
-
pH Adjustment:
-
Addition of Fluoride Source:
-
In a separate beaker, dissolve NaF in a mixture of deionized water and ethanol. The solvent composition (e.g., ethanol-to-water volume ratio) can influence the final crystal phase and morphology.[23]
-
Add the NaF solution dropwise to the rare-earth precursor solution under vigorous stirring.
-
-
Hydrothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-240 °C).[21][24]
-
Maintain the temperature for a specific reaction time (e.g., 2-24 hours).[21][24] Shorter reaction times may be preferable to limit particle growth and agglomeration.[15]
-
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts. This washing step is crucial for obtaining a stable colloidal suspension.
-
Finally, dry the product in a vacuum oven at a low temperature (e.g., 60 °C).
-
-
Characterization:
-
Disperse a small amount of the dried powder in a suitable solvent (e.g., water or ethanol) using sonication.
-
Analyze the dispersion using DLS and Zeta Potential measurements to assess hydrodynamic size, PDI, and surface charge.
-
Prepare a sample for TEM analysis to directly observe particle size, morphology, and the degree of agglomeration.
-
Use XRD to confirm the crystal phase and estimate the primary crystallite size.[25]
-
References
- 1. Agglomerates of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. frontiersin.org [frontiersin.org]
- 10. Microwave-assisted synthesis of NaYF4:Yb3+/Tm3+ upconversion particles with tailored morphology and phase for the design of UV/NIR-active NaYF4:Yb3+/Tm3+@TiO2 core@shell photocatalysts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvothermal synthesis of lanthanide-doped CaF2upconversion nanoparticles using liquid-solid-solution approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 18. academic.oup.com [academic.oup.com]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Controlled synthesis of NaYF4: Yb, Er nanocrystals with upconversion fluorescence via a facile hydrothermal procedure in aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
Managing the hygroscopic properties of ytterbium nitrate in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of ytterbium (III) nitrate in experimental settings.
Troubleshooting Guide
Unexpected experimental outcomes when using ytterbium (III) nitrate can often be traced back to its hygroscopic nature. This guide addresses common issues, their probable causes, and corrective actions.
| Problem | Probable Cause | Solution |
| Inconsistent reaction yields or kinetics | Inaccurate concentration of ytterbium nitrate due to absorbed atmospheric water. | 1. Dry the this compound hydrate before use by gentle heating in a vacuum oven. Note that thermal decomposition can occur at high temperatures. 2. Use a fresh, unopened container of this compound. 3. Prepare solutions in a controlled atmosphere , such as a glove box with low humidity. 4. Standardize the this compound solution via titration if the exact concentration is critical. |
| Formation of a viscous liquid or clumps in the solid reagent | The material has deliquesced by absorbing a significant amount of moisture from the air. | 1. Discard the affected reagent if purity is critical, as it may be contaminated. 2. For non-critical applications, attempt to dry the material in a vacuum oven, but be aware that the original crystalline structure may not be fully restored.[1] 3. Improve storage conditions immediately (see FAQs below). |
| Precipitation or cloudiness in solution | Formation of ytterbium hydroxide or basic nitrates due to reactions with dissolved CO₂ and water. | 1. Use deionized, degassed water for solution preparation. 2. Acidify the solution slightly with nitric acid to maintain the solubility of the ytterbium salt. |
| Difficulty in achieving the desired anhydrous conditions for a reaction | Introduction of water from the this compound starting material. | 1. Use anhydrous this compound if available, and handle it strictly under inert atmosphere (e.g., in a glove box). 2. If using a hydrate, calculate the amount of reagent needed based on the hydrated form's molecular weight and consider the water molecules as part of the reaction mixture. |
Logical Flowchart for Troubleshooting Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental results when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is ytterbium (III) nitrate and why is it hygroscopic?
A1: Ytterbium (III) nitrate is an inorganic salt with the chemical formula Yb(NO₃)₃.[2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][4] This property arises from the strong affinity of the ytterbium cation and nitrate anions for water molecules, leading to the formation of stable crystalline hydrates, such as Yb(NO₃)₃·5H₂O.[2][3][4]
Q2: How should I store ytterbium (III) nitrate to prevent water absorption?
A2: To minimize moisture absorption, store ytterbium (III) nitrate in a cool, dry place inside a tightly sealed container.[1][4][5] For enhanced protection, place the sealed container inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.
Q3: Can I use ytterbium (III) nitrate that has absorbed some moisture?
A3: If the material has only slightly absorbed moisture and remains a free-flowing powder, it may be possible to dry it in a vacuum oven at a low temperature before use. However, if it has become clumpy or turned into a viscous liquid, its purity may be compromised, and it is generally recommended to use a fresh supply for quantitative or sensitive experiments.[1]
Q4: What are the safety precautions for handling ytterbium (III) nitrate?
A4: Ytterbium (III) nitrate is an oxidizing agent and may intensify fires.[5][6] It can also cause skin, eye, and respiratory irritation.[3][5][6] Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5]
Q5: How do I accurately weigh a hygroscopic material like ytterbium (III) nitrate?
A5: To accurately weigh ytterbium (III) nitrate, work quickly to minimize its exposure to air.[1] It is best to weigh it in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, use a weighing bottle. Weigh the sealed bottle, quickly add the reagent to your reaction vessel, and then re-weigh the sealed bottle. The difference in weight will be the mass of the transferred reagent.
Experimental Protocols
Protocol 1: Preparation of a Standard Ytterbium (III) Nitrate Solution
This protocol outlines the steps for preparing a stock solution of ytterbium (III) nitrate with an approximate concentration, suitable for applications where the exact concentration will be determined later by standardization.
Materials:
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Deionized water
-
Volumetric flask
-
Weighing boat
-
Spatula
-
Analytical balance
Procedure:
-
Calculate the mass of ytterbium (III) nitrate pentahydrate required to prepare the desired volume and concentration of the solution. Remember to use the molecular weight of the pentahydrate (449.13 g/mol ).
-
Quickly weigh the calculated amount of ytterbium (III) nitrate pentahydrate using an analytical balance and transfer it to a beaker.
-
Add a small amount of deionized water to the beaker and stir until the solid is fully dissolved.
-
Carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the this compound is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed container.
Workflow for Preparing Ytterbium (III) Nitrate Solution
Caption: A step-by-step workflow for the preparation of a standard ytterbium (III) nitrate solution.
Data Presentation
Properties of Ytterbium (III) Nitrate and its Hydrates
| Property | Ytterbium (III) Nitrate (Anhydrous) | Ytterbium (III) Nitrate Pentahydrate |
| Chemical Formula | Yb(NO₃)₃ | Yb(NO₃)₃·5H₂O |
| Molar Mass | 359.06 g/mol [2] | 449.13 g/mol [4] |
| Appearance | Colorless hygroscopic crystals[2] | Colorless crystalline granular solid[4] |
| Solubility | Soluble in water and ethanol[2] | Soluble in water and alcohol[4] |
| CAS Number | 13768-67-7[2] | 35725-34-9[4] |
Safety Information
| Hazard | Description | Precautionary Measures |
| Oxidizer | May intensify fire.[5][6] | Keep away from combustible materials.[6] |
| Irritant | Causes skin, eye, and respiratory system irritation.[3][5][6] | Wear protective gloves, eye protection, and use in a well-ventilated area.[5] |
References
- 1. tutorchase.com [tutorchase.com]
- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. YTTERBIUM (III) NITRATE PENTAHYDRATE [chembk.com]
- 4. This compound Pentahydrate,Yttrium Nitrate Hexahydrate,Thorium Nitrate Tetrahydrate [sempukj.com]
- 5. ltschem.com [ltschem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of Ytterbium Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of high-purity ytterbium nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis method involves the reaction of ytterbium oxide (Yb₂O₃) with nitric acid (HNO₃).[1][2] The general reaction is:
Yb₂O₃ + 6HNO₃ → 2Yb(NO₃)₃ + 3H₂O[1]
Alternative methods include the direct reaction of ytterbium metal with nitric oxide in ethyl acetate or the reaction of ytterbium hydroxide with nitric acid.[3]
Q2: What are the most common impurities in synthesized this compound?
A2: Impurities can originate from the ytterbium starting material or be introduced during the synthesis process. The most common impurities include:
-
Other rare earth elements: Due to their similar chemical properties, other lanthanides are often present in the ytterbium source material.[4][5]
-
Metals: Elements such as iron (Fe), calcium (Ca), silicon (Si), aluminum (Al), thorium (Th), and uranium (U) can be present.[4][6][7]
-
Unreacted starting materials: Incomplete reaction can leave unreacted ytterbium oxide in the final product.[5]
Q3: What analytical techniques are recommended for purity analysis of this compound?
A3: A combination of analytical methods is ideal for a thorough purity assessment:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques are used to quantify trace elemental impurities, especially other rare earth elements.[5][8]
-
Powder X-ray Diffraction (XRD): XRD is used to confirm the crystalline phase of the this compound and to identify any crystalline impurities, such as unreacted ytterbium oxide.[5][9]
Q4: How can the hydration state of this compound be controlled?
A4: this compound is hygroscopic and can form various crystalline hydrates, most commonly the pentahydrate (Yb(NO₃)₃·5H₂O).[3][10] To obtain a specific hydrate, controlling the crystallization and drying conditions is crucial. Drying in a desiccator over a suitable drying agent, like concentrated sulfuric acid, can help achieve a constant weight and a specific hydration state.[10]
Troubleshooting Guide
Problem 1: The final this compound product is not white or the solution is colored.
-
Possible Cause 1: Presence of colored metal ion impurities.
-
Solution: The presence of transition metals, such as iron, can impart a color to the product. Use high-purity starting materials (ytterbium oxide and nitric acid). If impurities are suspected, purification by recrystallization or selective precipitation of impurity hydroxides by careful pH adjustment may be necessary.[5][10]
-
-
Possible Cause 2: Formation of nitrogen oxides.
-
Solution: During the dissolution of ytterbium oxide in nitric acid, especially with heat, nitrogen oxides (which can be brownish) may form. Ensure the reaction is performed in a well-ventilated fume hood.[2] The final product should be thoroughly dried to remove any dissolved gases.
-
Problem 2: The XRD pattern shows unexpected peaks.
-
Possible Cause 1: Presence of unreacted ytterbium oxide.
-
Solution: This indicates an incomplete reaction. Ensure a stoichiometric excess of nitric acid was used and that the reaction was allowed to proceed to completion, potentially with gentle heating and stirring.[2][11][12] Compare the unexpected peaks with the standard diffraction pattern of Yb₂O₃ to confirm.
-
-
Possible Cause 2: Mixture of different hydrated forms.
Problem 3: ICP-MS/OES analysis indicates high levels of other rare earth elements.
-
Possible Cause: The ytterbium starting material was not of sufficient purity.
-
Solution: This is the most likely cause, as separating rare earth elements is challenging due to their chemical similarity.[13] Source a higher purity grade of the ytterbium starting material for applications requiring very low levels of other rare earths.[5] For existing material, advanced purification techniques like ion exchange or solvent extraction would be required, which are often beyond the scope of a standard synthesis lab.
-
Problem 4: Low yield of crystalline this compound.
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Possible Cause 1: Incomplete dissolution of ytterbium oxide.
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Possible Cause 2: Inefficient crystallization.
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Solution: After dissolution and filtration, the solution should be concentrated by slow evaporation to a viscous or saturated state before allowing it to cool slowly to promote the growth of larger crystals.[10] Rapid cooling can lead to the formation of a fine powder that is difficult to handle.
-
Data Presentation
Table 1: Comparison of Impurity Levels in Different Grades of this compound Pentahydrate
| Impurity | Typical 99.9% Grade (ppm) | Typical 99.99% Grade (ppm) | Typical 99.999% Grade (ppm) |
| Other Rare Earth Oxides | ≤1500 | ≤150 | ≤15 |
| Fe₂O₃ | ≤20 | ≤10 | ≤5 |
| SiO₂ | ≤50 | ≤20 | ≤5 |
| CaO | ≤50 | ≤10 | ≤5 |
| Cl⁻ | ≤50 | ≤50 | ≤5 |
Data compiled from various commercial supplier specifications.[7][14]
Experimental Protocols
Protocol 1: Synthesis of this compound from Ytterbium Oxide
This protocol describes the synthesis of this compound by reacting ytterbium oxide with nitric acid.
Materials:
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Ytterbium (III) oxide (Yb₂O₃), high purity
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Nitric acid (HNO₃), 6 M (prepared by diluting concentrated HNO₃ with deionized water)
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Deionized water
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Beaker
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Magnetic stirrer and stir bar
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Hot plate
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pH meter or pH paper
Procedure:
-
Carefully weigh a desired amount of ytterbium oxide and place it in a beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 6 M nitric acid to the beaker containing the ytterbium oxide. Use a stoichiometric amount, with a slight excess of acid to ensure complete reaction.
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Gently heat the mixture to 75-85°C while stirring to facilitate the dissolution of the oxide.[10][11] The reaction can be exothermic.[2]
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Continue heating and stirring until the ytterbium oxide has completely dissolved, resulting in a clear solution.[11][12]
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Monitor the pH of the solution, ensuring it is in the acidic range (pH 3-4) to confirm the presence of excess acid and complete reaction.[10]
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Allow the solution to cool to room temperature.
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Filter the solution to remove any insoluble impurities.
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Proceed to crystallization (Protocol 2).
Protocol 2: Purification by Recrystallization
This protocol is for the purification of the synthesized this compound.
Materials:
-
This compound solution from Protocol 1
-
Evaporating dish
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Crystallizing dish
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Desiccator with a drying agent (e.g., concentrated sulfuric acid)
Procedure:
-
Transfer the filtered this compound solution to an evaporating dish.
-
Gently heat the solution to concentrate it by evaporating the excess water. Continue until the solution becomes viscous or until crystals start to form on the surface.[10]
-
Transfer the concentrated solution to a crystallizing dish, cover it, and allow it to cool slowly to room temperature overnight to form crystals.[10]
-
Collect the crystals by filtration.
-
For higher purity, the crystals can be redissolved in a minimum amount of deionized water and the recrystallization process (steps 1-4) can be repeated.[10]
-
Dry the final crystals in a desiccator over a suitable drying agent until a constant weight is achieved to obtain the stable hydrate.[10]
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for unexpected XRD peaks.
Caption: pH-dependent precipitation of metal hydroxides.
References
- 1. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aemree.com [aemree.com]
- 7. This compound Pentahydrate CAS NO: 35725-34-9 Molecular Formula: Yb(NO3)3·5(H2O) [unmdc.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rare-earth element - Wikipedia [en.wikipedia.org]
- 14. Ytterbium(III) nitrate 99.999 35725-34-9 [sigmaaldrich.com]
Technical Support Center: Stabilizing Ytterbium Nitrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ytterbium nitrate solutions. The information provided herein is intended to help ensure the long-term stability of your solutions for consistent and reliable experimental outcomes.
Troubleshooting Guide
Issue 1: Cloudiness or Precipitation in the this compound Solution
Symptoms:
-
The solution appears hazy, milky, or contains visible solid particles.
-
Precipitate settles at the bottom of the container over time.
Possible Causes:
-
Hydrolysis: Ytterbium (III) ions (Yb³⁺) in aqueous solution can undergo hydrolysis, especially at higher pH levels, to form insoluble ytterbium hydroxide (Yb(OH)₃) or various hydroxo complexes.
-
Insufficient Acidity: The solution may not be acidic enough to maintain the this compound in its dissolved state. Rare earth nitrates are most stable in acidic conditions.
-
Contamination: Introduction of alkaline contaminants can raise the pH locally, initiating precipitation.
-
Temperature Fluctuations: Significant changes in temperature can affect solubility and promote precipitation.
Solutions:
-
pH Adjustment: Carefully add a dilute, high-purity nitric acid solution dropwise while stirring to lower the pH. It is recommended to maintain the pH well below the precipitation point.
-
Filtration: If precipitation has already occurred, it may be possible to redissolve it by lowering the pH. If not, the precipitate can be removed by filtration through a suitable non-reactive filter membrane (e.g., PTFE). However, this will alter the concentration of the this compound solution.
-
Proper Storage: Store the solution in a tightly sealed, clean container made of an inert material such as borosilicate glass or high-density polyethylene (HDPE).
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the best solvent to use for preparing this compound solutions?
A1: High-purity, deionized water is the recommended solvent. The quality of the water is crucial to avoid introducing impurities that could affect the stability of the solution.
Q2: What is the optimal pH for long-term storage of this compound solutions?
A2: To prevent the hydrolysis of the Yb³⁺ ion and subsequent precipitation of ytterbium hydroxide, it is crucial to maintain an acidic pH. The hydrolysis of ytterbium (III) begins with the formation of [Yb(OH)]²⁺. Based on the hydrolysis constants, precipitation of Yb(OH)₃ can be expected to start at a pH of approximately 6.2. Therefore, for long-term stability, it is recommended to maintain the pH of the solution at pH 4.0 or lower . A small amount of nitric acid can be added to the solution to ensure it remains acidic.
Q3: Can I use a buffer to control the pH of my this compound solution?
A3: While pH control is critical, the use of standard buffers is generally not recommended. Many common buffer components (e.g., phosphate, acetate) can form complexes with ytterbium ions, leading to precipitation or interference in downstream applications. If pH stabilization is required, the addition of a small amount of high-purity nitric acid is the preferred method.
Storage and Stability
Q4: What are the ideal storage conditions for this compound solutions?
A4: this compound solutions should be stored in a cool, dry, and dark place.[1] Exposure to light should be minimized. Containers should be tightly sealed to prevent evaporation and contamination.[1]
Q5: How long can I expect my this compound solution to remain stable?
A5: The stability of the solution is highly dependent on the storage conditions, particularly the pH and temperature. When stored at a sufficiently low pH (e.g., ≤ 4.0) in a tightly sealed container and protected from light, the solution can remain stable for an extended period. Regular visual inspection for any signs of precipitation or color change is recommended. For critical applications, periodic re-standardization of the solution's concentration is advised.
Q6: Are there any chemical stabilizers I can add to my this compound solution?
A6: Currently, there are no universally recommended chemical stabilizers for simple aqueous this compound solutions beyond maintaining a low pH with nitric acid. The addition of other agents runs the risk of forming complexes with the ytterbium ions. For specific applications, the compatibility of any potential additive must be thoroughly evaluated.
Data and Experimental Protocols
Table 1: Quantitative Data on Ytterbium (III) Hydrolysis and Solubility
| Parameter | Value | Reference |
| First Hydrolysis Constant (log K₁) | ||
| Yb³⁺ + H₂O ⇌ Yb(OH)²⁺ + H⁺ | -7.31 ± 0.18 | [2] |
| Solubility Product (pKsp) | ||
| Yb(OH)₃(s) ⇌ Yb³⁺(aq) + 3OH⁻(aq) | 23.60 | [3] |
Experimental Protocol: Accelerated Stability Testing of this compound Solutions
This protocol provides a general framework for assessing the stability of this compound solutions under accelerated conditions.
1. Objective: To evaluate the short-term stability of a prepared this compound solution by subjecting it to elevated temperature and to predict its longer-term stability under normal storage conditions.
2. Materials:
-
This compound solution of known concentration
-
pH meter, calibrated
-
High-purity nitric acid (for pH adjustment if necessary)
-
Inert, sealable containers (e.g., borosilicate glass vials with PTFE-lined caps)
-
Stability chamber or oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
Analytical instrumentation for ytterbium concentration determination (e.g., ICP-MS, ICP-OES, or UV-Vis spectrophotometer with a suitable complexing agent)
3. Procedure:
-
Initial Analysis (Time 0):
-
Measure and record the initial pH of the this compound solution.
-
Visually inspect the solution for clarity, color, and any particulate matter. Record observations.
-
Accurately determine the initial concentration of ytterbium in the solution. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the solution into several inert containers, ensuring each is filled to a similar level and tightly sealed.
-
Place the containers in a stability chamber pre-set to an elevated temperature (e.g., 40°C).
-
-
Testing Intervals:
-
Withdraw samples for analysis at predetermined time points. For a 3-month accelerated study, typical intervals are 0, 1, 2, and 3 months.
-
-
Analysis at Each Interval:
-
At each time point, remove a sample container from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Visually inspect the solution and record any changes.
-
Measure and record the pH.
-
Determine the ytterbium concentration.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (Time 0) data.
-
Assess any changes in appearance, pH, and concentration. A significant change is typically defined as a greater than 5% change in concentration from the initial value.
-
4. Interpretation: If no significant changes are observed during the accelerated study, it provides confidence in the stability of the solution under normal storage conditions for a longer duration.
Visual Guides
Caption: Troubleshooting workflow for precipitation in this compound solutions.
Caption: Experimental workflow for accelerated stability testing.
References
Technical Support Center: Troubleshooting Low Quantum Yield in Ytterbium-Doped Phosphors
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low quantum yield (QY) in ytterbium (Yb³⁺)-doped phosphor experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low quantum yield in my Yb³⁺-doped phosphors?
Low quantum yield (QY) can stem from several factors during synthesis and processing. The primary causes are often poor crystallinity, non-optimal dopant concentration leading to quenching, presence of impurities, and surface defects.[1][2] Incomplete conversion of precursors, such as ytterbium hydroxide (Yb(OH)₃) to ytterbium oxide (Yb₂O₃), can also introduce quenching sites.[1]
Q2: How does the synthesis method affect the final quantum yield?
The synthesis technique significantly influences the phosphor's properties. Methods like solid-state reaction, sol-gel, co-precipitation, and combustion synthesis each have distinct advantages and challenges regarding crystal quality, particle size, and purity.[3][4] For instance, solid-state reactions may require high temperatures and fluxes to ensure complete reaction and good crystallinity.[1][3] The sol-gel process can produce highly uniform nanoparticles, but care must be taken to remove residual organic compounds that can quench luminescence.[3]
Q3: What is concentration quenching and how do I identify it?
Concentration quenching is a phenomenon that occurs at high Yb³⁺ doping levels.[5] When dopant ions are too close to each other, the probability of non-radiative energy transfer between adjacent ions increases, which reduces the overall luminescence output.[1] This effect is a significant challenge in developing highly efficient phosphors.[6] You can identify concentration quenching by synthesizing a series of samples with varying Yb³⁺ concentrations and observing a decrease in luminescence intensity and lifetime beyond an optimal concentration.[5][7]
Q4: Can the host material itself be the source of the low quantum yield?
Yes, the choice of host material is critical. The host lattice structure, its phonon energy, and its ability to accommodate the Yb³⁺ dopant ions without significant distortion are crucial factors.[8] Hosts with high phonon energies can lead to increased non-radiative relaxation, thus lowering the quantum yield.[9] Materials like fluorides are known to be efficient hosts due to their low phonon energies, while oxides, though more stable, can have higher phonon energies.[9]
Q5: My phosphor powder shows low QY. Could surface defects be the cause?
Surface defects on phosphor particles can act as non-radiative recombination centers, trapping the excitation energy and reducing luminescence.[1] This is particularly problematic in nanoparticles, which have a high surface-area-to-volume ratio.[8] Post-synthesis treatments, such as annealing at optimal temperatures, can help to reduce these surface defects and improve crystallinity.[1]
Q6: How does annealing temperature impact the quantum yield?
Annealing is a critical step that influences the phosphor's crystallinity, phase purity, and particle morphology.[1]
-
Improved Crystallinity : Annealing at the right temperature promotes crystal growth and reduces lattice defects, which enhances luminescence.[1]
-
Phase Formation : The correct crystalline phase is often required for optimal performance. Temperatures that are too low may result in an amorphous or incorrect phase, while temperatures that are too high can cause unwanted phase transitions or decomposition.[1]
Troubleshooting Guides
Issue 1: Luminescence is significantly lower than expected across all samples.
This issue often points to fundamental problems in the synthesis procedure or precursor quality.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ijcrt.org [ijcrt.org]
- 5. sic.cas.cn [sic.cas.cn]
- 6. Suppressed concentration quenching and tunable photoluminescence in Eu2+-activated Rb3Y(PO4)2 phosphors for full-spectrum lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ytterbium Nitrate Precursor Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of ytterbium nitrate precursor solutions, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for a stable aqueous this compound precursor solution?
A1: this compound solutions are most stable in acidic conditions.[1][2][3] To prevent hydrolysis and precipitation, the pH should be maintained in a lower, acidic range, typically between 3 and 4 for storage and initial reaction setups.[4]
Q2: What occurs when the pH of an this compound solution is raised?
A2: As the pH of the solution increases, typically through the addition of a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), the ytterbium ions (Yb³⁺) will begin to hydrolyze.[5][6] This leads to the formation of a white precipitate. The composition of this precipitate is highly dependent on the final pH of the solution.
Q3: What products are formed at different pH values when using a base to treat an this compound solution?
A3: At near-neutral pH values (around 7), the precipitate is often not pure ytterbium hydroxide but rather an intermediate compound like ytterbium hydroxynitrate (e.g., Yb₂(OH)₅NO₃·xH₂O).[5] To form pure crystalline ytterbium hydroxide (Yb(OH)₃), a more alkaline environment, typically in the pH range of 9 to 12, is required.[5]
Troubleshooting Guide
Issue 1: An unexpected white precipitate has formed in my this compound stock solution.
-
Symptom: The solution, which was previously clear, has become cloudy or contains a visible white solid.
-
Possible Cause: The pH of the solution has unintentionally increased. This can happen due to the use of insufficiently purified water (containing dissolved alkaline minerals) or absorption of atmospheric CO₂, which can slightly alter pH over time, though direct contamination with a base is more likely. This compound is most stable at an acidic pH.[1][2][3]
-
Solution: Check the pH of your solution. If it has risen above the acidic range, you can re-dissolve the precipitate by carefully adding dilute nitric acid (HNO₃) dropwise until the solution becomes clear again. For future preparations, use high-purity, deionized water and consider storing the solution in a tightly sealed container.
Issue 2: The yield of my precipitated ytterbium hydroxide (Yb(OH)₃) is lower than expected.
-
Symptom: After adding a precipitating agent and separating the solid, the final mass of the product is significantly below the theoretical calculation.
-
Possible Cause: The final pH of the reaction mixture was too low for complete precipitation. Ytterbium hydroxide has some solubility that increases as the pH becomes more acidic.[5]
-
Solution: Ensure the final pH of the suspension is firmly in the alkaline range, ideally between 9 and 12, to minimize the solubility of Yb(OH)₃.[5] Monitor the pH throughout the addition of the precipitating agent and allow for an adequate aging period (e.g., several hours) with stirring to ensure the reaction goes to completion.[5]
Issue 3: My final product, intended to be pure Yb(OH)₃, shows contamination with nitrate.
-
Symptom: X-ray diffraction (XRD) or other analytical methods reveal the presence of ytterbium hydroxynitrate phases instead of or in addition to the desired pure ytterbium hydroxide.[5]
-
Possible Cause: The pH during precipitation was not high enough. Intermediate hydroxynitrate compounds tend to form at near-neutral pH levels (around 7).[5]
-
Solution: To obtain the pure hydroxide phase, increase the amount of base added to raise the final pH of the solution to the 9-12 range.[5] Adding the base slowly with vigorous stirring helps prevent localized pH drops and ensures a uniform, highly alkaline environment.[5]
Quantitative Data Summary
The stability of the this compound precursor and the identity of the resulting product upon base addition are directly correlated with the solution's pH.
| pH Range | Ytterbium Species in Solution | Observation |
| < 6 | Primarily dissolved Yb³⁺(aq) and NO₃⁻(aq) ions | Clear, stable solution |
| ~ 7 | Formation of Yb₂(OH)₅NO₃·xH₂O | Formation of a white precipitate (hydroxynitrate) |
| 9 - 12 | Formation of Yb(OH)₃ | Formation of a white precipitate (pure hydroxide) |
Table based on information from analogous rare-earth systems.[5]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a standard aqueous solution of ytterbium(III) nitrate.
-
Reagents and Equipment:
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
High-purity deionized water
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Dilute nitric acid (optional)
-
-
Procedure:
-
Weigh the desired amount of Yb(NO₃)₃·5H₂O.
-
Add the weighed salt to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the salt is fully dissolved. This compound is highly soluble in water.[7]
-
Check the pH of the solution. If it is not sufficiently acidic (i.e., pH > 4), add dilute nitric acid dropwise to adjust the pH to between 3 and 4.
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity. Store in a well-sealed container.
-
Protocol 2: Controlled Precipitation of Ytterbium Hydroxide (Yb(OH)₃)
This protocol details the synthesis of ytterbium hydroxide from an this compound precursor by controlling the pH.[5]
-
Reagents and Equipment:
-
0.1 M Ytterbium(III) nitrate solution (from Protocol 1)
-
1 M Sodium hydroxide (NaOH) solution
-
Calibrated pH meter
-
Beaker
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
-
Procedure:
-
Place a known volume of the 0.1 M this compound solution into a beaker equipped with a magnetic stir bar. Begin stirring vigorously.
-
Immerse the probe of a calibrated pH meter into the solution.
-
Slowly add the 1 M NaOH solution dropwise from a burette. A white precipitate will form.
-
Continuously monitor the pH. Continue adding the NaOH solution until the pH is stable within the target range of 9-12.
-
Once the target pH is reached, stop the addition of NaOH.
-
Allow the resulting white suspension to stir at room temperature for 4-6 hours. This "aging" step promotes better crystal growth and stabilization.[5]
-
The precipitate can then be collected by centrifugation or filtration, followed by washing with deionized water to remove residual ions.
-
Visual Guides
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Transformation of Ytterbium species with increasing pH.
References
- 1. This compound Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Decomposition Control of Ytterbium Nitrate for Thin Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of ytterbium nitrate for the deposition of high-quality ytterbium oxide (Yb₂O₃) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of controlling the thermal decomposition of this compound?
A1: The primary application is the fabrication of ytterbium oxide (Yb₂O₃) thin films. Yb₂O₃ thin films are used in a variety of advanced technological applications, including as gate dielectrics in transistors, in optical coatings due to their high refractive index, as protective layers, and in laser systems.[1][2] Controlling the decomposition of the this compound precursor is crucial for achieving the desired film properties.
Q2: What are the typical decomposition products of hydrated this compound?
A2: Hydrated this compound (Yb(NO₃)₃·nH₂O) thermally decomposes in several steps. Initially, it dehydrates to form anhydrous this compound (Yb(NO₃)₃). Further heating leads to the formation of intermediate oxynitrates, such as YbONO₃, before finally yielding ytterbium oxide (Yb₂O₃) at higher temperatures.[3][4] Gaseous byproducts include water vapor, nitric acid, and nitrogen oxides (NO, NO₂, and N₂O₅).[4]
Q3: Which thin film deposition techniques are suitable for using this compound precursors?
A3: Solution-based deposition techniques are ideal for this compound precursors. These include spray pyrolysis, sol-gel spin coating, and solution precursor plasma spray. These methods offer good control over stoichiometry and are often more cost-effective than vacuum-based techniques.
Q4: What are the key parameters to control during the deposition process?
A4: The most critical parameters include the precursor solution concentration, the substrate temperature, the annealing temperature and duration, and the deposition rate. These parameters significantly influence the film's crystallinity, morphology, and the potential for defect formation.
Troubleshooting Guides
Issue 1: Poor Film Adhesion or Peeling
Q: My Yb₂O₃ thin film is peeling off the substrate. What could be the cause and how can I fix it?
A: Poor adhesion is a common issue in thin film deposition and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Substrate Cleanliness: Ensure the substrate is meticulously cleaned to remove any organic residues or particulate contamination. Standard procedures involve sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Substrate Temperature: An inappropriate substrate temperature during deposition can lead to high internal stress in the film.
-
Too low: May result in poor chemical bonding between the film and the substrate.
-
Too high: Can cause excessive solvent evaporation before uniform film formation, leading to stress.
-
Solution: Optimize the substrate temperature. For spray pyrolysis, temperatures typically range from 300°C to 500°C.
-
-
Film Thickness: Excessively thick films are more prone to peeling due to accumulated stress. Try reducing the deposition time or the precursor concentration to achieve a thinner film.
-
Thermal Expansion Mismatch: A significant difference in the thermal expansion coefficients between the Yb₂O₃ film and the substrate can cause delamination upon cooling. Consider using a different substrate material or introducing a buffer layer.
Issue 2: Hazy or Opaque Films
Q: The deposited Yb₂O₃ film is not transparent as expected. What are the likely reasons and solutions?
A: Lack of transparency in Yb₂O₃ films, which should be optically transparent in the visible and near-infrared regions, usually points to issues with surface morphology or incomplete decomposition.[2]
-
Incomplete Decomposition: If the annealing temperature or time is insufficient, the this compound may not fully decompose, leaving residual nitrates or oxynitrates in the film. This can cause light scattering and reduce transparency.
-
Solution: Increase the annealing temperature or duration. Refer to the thermal decomposition data to ensure the temperature is above the final decomposition stage (typically > 600°C).
-
-
Surface Roughness: A rough surface morphology can scatter light, making the film appear hazy. This can be caused by:
-
High Precursor Concentration: Droplets in spray pyrolysis may not fully evaporate before reaching the substrate, leading to a rough surface. Try diluting the precursor solution.
-
Sub-optimal Substrate Temperature: If the temperature is too high, rapid solvent evaporation and precursor decomposition can result in a powdery and rough film.
-
-
Contamination: Impurities in the precursor solution or from the deposition environment can lead to light-absorbing defects in the film. Ensure high-purity precursors and a clean deposition chamber.
Issue 3: Cracked Films
Q: I am observing cracks in my Yb₂O₃ thin film after deposition and annealing. How can I prevent this?
A: Cracking is often a result of tensile stress in the film, which can arise from several factors during the fabrication process.
-
Rapid Solvent Evaporation: In sol-gel and spray pyrolysis, if the solvent evaporates too quickly from the wet film, it can induce significant stress.
-
Solution: For sol-gel, consider a slower drying process by controlling the humidity in the environment. For spray pyrolysis, adjusting the nozzle-to-substrate distance or the solution flow rate can help.
-
-
Large Volume Change during Decomposition: The conversion of this compound to ytterbium oxide involves a significant volume change, which can create stress.
-
Solution: Employ a slower heating and cooling rate during the annealing process to allow for gradual stress relaxation. A multi-step annealing process with intermediate holds can be beneficial.
-
-
Film Thickness: Thicker films are more susceptible to cracking. Reduce the film thickness by using a more dilute precursor solution or by decreasing the number of deposition cycles.
Quantitative Data
The thermal decomposition of hydrated this compound (Yb(NO₃)₃·6H₂O) proceeds through several distinct stages. Understanding these stages is critical for setting appropriate annealing temperatures to ensure complete conversion to Yb₂O₃.
Table 1: Thermal Decomposition Stages of Yb(NO₃)₃·6H₂O
| Temperature (°C) | Process | Intermediate/Final Product |
| 95 - 200 | Dehydration | Yb(NO₃)₃ |
| 250 | Decomposition | YbO₀.₅(NO₃)₂ |
| 335 | Decomposition | YbO₀.₇₅(NO₃)₁.₅ |
| 365 | Decomposition | YbONO₃ |
| 470 | Decomposition | Yb(O)₁.₂₅(NO₃)₀.₅ |
| 510 | Final Decomposition | Yb₂O₃ |
Data synthesized from thermoanalytical studies.[4]
Experimental Protocols
Protocol 1: Precursor Solution Preparation for Spray Pyrolysis
-
Materials: Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O) or hexahydrate (Yb(NO₃)₃·6H₂O), deionized water or ethanol.
-
Procedure:
-
Weigh the desired amount of this compound salt to prepare a solution of the target molarity (typically 0.05 M to 0.2 M).
-
Dissolve the salt in the chosen solvent (deionized water or ethanol) in a clean beaker.
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
For some applications, a few drops of a complexing agent like acetic acid can be added to improve solubility and prevent precipitation.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities before use.
-
Protocol 2: Spray Pyrolysis Deposition of Yb₂O₃ Thin Films
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon, or quartz) using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).
-
Deposition Parameters:
-
Substrate Temperature: 350°C - 500°C
-
Precursor Solution Flow Rate: 1 - 5 mL/min
-
Carrier Gas (e.g., compressed air or N₂): 5 - 15 L/min
-
Nozzle-to-Substrate Distance: 20 - 40 cm
-
-
Procedure:
-
Preheat the substrate to the desired deposition temperature.
-
Load the precursor solution into the spray nozzle reservoir.
-
Initiate the spraying process with the set parameters for the desired deposition time.
-
After deposition, allow the film to cool down slowly to room temperature.
-
-
Post-Deposition Annealing:
-
Place the as-deposited film in a furnace.
-
Ramp up the temperature to 600°C - 800°C at a controlled rate (e.g., 5°C/min).
-
Hold at the peak temperature for 1-2 hours to ensure complete decomposition and crystallization.
-
Cool down to room temperature at a controlled rate.
-
Mandatory Visualizations
Caption: Experimental workflow for Yb₂O₃ thin film deposition.
Caption: Troubleshooting decision tree for common film quality issues.
References
Validation & Comparative
A Comparative Guide to the Physicochemical Characterization of Ytterbium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ytterbium nitrate with other lanthanide nitrates, focusing on its characterization by X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The information presented herein is supported by experimental data from scientific literature to aid in the selection and application of these materials in research and development.
Physicochemical Properties of Lanthanide Nitrates: A Comparative Overview
The properties of lanthanide nitrates vary across the series due to the lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. This trend influences properties such as solubility, thermal stability, and coordination chemistry. Ytterbium, as one of the heavier lanthanides, exhibits characteristics distinct from the lighter elements in the series.
While specific quantitative data for direct comparison of all physicochemical properties across the entire lanthanide nitrate series is not available in a single source, general trends can be summarized. For instance, the thermal stability of the hydrated nitrates tends to decrease across the lanthanide series. This is attributed to the increasing polarizing power of the smaller, more highly charged cations, which weakens the N-O bonds in the nitrate anion.
A study on the thermal decomposition of various lanthanide nitrates revealed an increasing number of reversible processes, such as phase transitions or minor structural changes, for the heavier lanthanides.[1]
Table 1: General Properties of this compound and Selected Lanthanide Nitrate Alternatives
| Property | Ytterbium (III) Nitrate | Lanthanum (III) Nitrate | Cerium (III) Nitrate | Gadolinium (III) Nitrate |
| Chemical Formula | Yb(NO₃)₃·nH₂O (n=4, 5, 6)[2] | La(NO₃)₃·6H₂O | Ce(NO₃)₃·6H₂O | Gd(NO₃)₃·6H₂O |
| Appearance | Colorless crystals[2] | White crystals | White to off-white crystals | White crystalline powder |
| Solubility in Water | Soluble[2] | Soluble | Soluble | Soluble |
| Hydration States | Forms crystalline hydrates with 4, 5, or 6 water molecules.[2] | Primarily exists as a hexahydrate. | Commonly available as the hexahydrate. | Typically found as the hexahydrate. |
Characterization of this compound
X-ray Diffraction (XRD) Analysis
The study noted that in aqueous solutions of this compound, there are both coordinated and, to a larger extent, non-coordinated nitrate groups, with a predominance of monodentate bonding with the ytterbium ion. The number of these coordinated nitrate groups tends to increase with the progression from lighter to heavier lanthanides.[3][4]
Scanning Electron Microscopy (SEM) Analysis
SEM is utilized to visualize the surface morphology and crystal habit of solid materials. Although the search did not yield specific SEM images of this compound crystals, it is a standard technique for characterizing crystalline powders. The general appearance of this compound is described as colorless crystals.[2] SEM analysis would provide detailed information on the size, shape, and surface features of these crystals.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound using XRD and SEM are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample form.
Synthesis of Ytterbium (III) Nitrate
Ytterbium (III) nitrate can be synthesized through the reaction of ytterbium-containing compounds with nitric acid. Common methods include:
-
Reaction of Ytterbium Hydroxide with Nitric Acid: Yb(OH)₃ + 3HNO₃ → Yb(NO₃)₃ + 3H₂O[2]
-
Reaction of Ytterbium Oxide with Nitric Acid: Yb₂O₃ + 6HNO₃ → 2Yb(NO₃)₃ + 3H₂O
The resulting solution is then typically evaporated to induce crystallization of the hydrated this compound.
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: A small amount of the crystalline this compound sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is analyzed to identify the peak positions and intensities. These are compared with standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phase(s).
Scanning Electron Microscopy (SEM) Protocol
-
Sample Preparation: A small amount of the this compound crystals is mounted onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter Coating: To prevent charging of the non-conductive salt crystals under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The stub is placed into the SEM chamber, and the chamber is evacuated to a high vacuum. The sample is then imaged using a secondary electron detector at various magnifications to observe the crystal morphology. An accelerating voltage of 5-15 kV is typically used.
-
Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis can be performed concurrently to confirm the elemental composition of the sample.
Workflow and Logical Relationships
The characterization of this compound and its comparison with other lanthanide nitrates involves a systematic workflow.
Caption: Workflow for the characterization and comparative analysis of lanthanide nitrates.
Signaling Pathways and Logical Relationships
The relationship between the fundamental properties of lanthanide ions and the resulting characteristics of their nitrate salts can be visualized as a signaling pathway.
Caption: Relationship between lanthanide ion properties and nitrate salt characteristics.
References
A Researcher's Guide to Spectroscopic Analysis of Ytterbium Nitrate Purity
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In applications ranging from the synthesis of advanced optical materials to the development of novel therapeutic agents, the presence of even trace impurities can significantly impact experimental outcomes and product efficacy. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of ytterbium nitrate purity, offering detailed experimental protocols and comparative data to aid in the selection of appropriate analytical techniques and high-purity materials.
This compound, a water-soluble salt of the rare earth element ytterbium, is a critical precursor in various high-technology fields. Its utility is directly linked to its purity, as contaminants, particularly other rare earth elements, can alter its desired optical, magnetic, and chemical properties. This guide focuses on the application of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the quantitative determination of trace impurities in this compound.
Comparative Analysis of this compound Purity
The purity of commercially available this compound can vary significantly. High-purity grades, often denoted as 99.99% (4N) or 99.999% (5N), are essential for applications demanding minimal interference from other elements. The following table summarizes the typical impurity levels found in different grades of this compound, based on commercially available product specifications and certificates of analysis. For comparison, typical impurity levels in other high-purity rare earth nitrates, such as lanthanum nitrate and lutetium nitrate, are also presented.
Table 1: Comparison of Typical Impurity Levels in High-Purity Rare Earth Nitrates (ppm)
| Impurity | This compound (99.9%) | This compound (99.99%) | This compound (99.999%) | Lanthanum Nitrate (99.999%) | Lutetium Nitrate (99.999%) |
| Other Rare Earth Elements (Total) | ≤1500 | ≤150 | ≤15.0[1] | ≤15.0 | ≤20.0 |
| Lutetium (Lu) | 100 | <10 | <1 | - | - |
| Thulium (Tm) | 50 | <5 | <1 | - | - |
| Erbium (Er) | <5 | <1 | <0.5 | - | - |
| Holmium (Ho) | 20 | <2 | <0.5 | - | - |
| Dysprosium (Dy) | 20 | <2 | <0.5 | - | - |
| Terbium (Tb) | <5 | <1 | <0.5 | - | - |
| Gadolinium (Gd) | 40 | <5 | <1 | - | - |
| Europium (Eu) | <5 | <1 | <0.5 | - | - |
| Samarium (Sm) | <5 | <1 | <0.5 | - | - |
| Neodymium (Nd) | 5 | <1 | <0.5 | - | - |
| Praseodymium (Pr) | <10 | <1 | <0.5 | - | - |
| Cerium (Ce) | 20 | <2 | <1 | - | - |
| Lanthanum (La) | 30 | <2 | <1 | - | - |
| Yttrium (Y) | 80 | <10 | <1 | - | - |
| Non-Rare Earth Elements | |||||
| Iron (Fe) | 10 | ≤5 | <1 | - | - |
| Calcium (Ca) | 30 | <5 | <1 | - | - |
| Silicon (Si) | <10 | <5 | <1 | - | - |
| Sodium (Na) | 8 | <2 | <1 | - | - |
| Magnesium (Mg) | 10 | <2 | <1 | - | - |
| Nickel (Ni) | <1 | <0.5 | <0.1 | - | - |
| Copper (Cu) | <1 | <0.5 | <0.1 | - | - |
| Zinc (Zn) | 2 | <1 | <0.5 | - | - |
| Potassium (K) | 5 | <1 | <0.5 | - | - |
| Scandium (Sc) | <1 | <0.5 | <0.1 | - | - |
| Titanium (Ti) | <1 | <0.5 | <0.1 | - | - |
| Vanadium (V) | <1 | <0.5 | <0.1 | - | - |
| Chromium (Cr) | <1 | <0.5 | <0.1 | - | - |
| Manganese (Mn) | 1 | <0.5 | <0.1 | - | - |
| Lead (Pb) | <1 | <0.5 | <0.1 | - | - |
| Bismuth (Bi) | <0.2 | <0.1 | <0.05 | - | - |
| Thorium (Th) | <0.2 | <0.1 | <0.05 | - | - |
| Uranium (U) | <0.2 | <0.1 | <0.05 | - | - |
Note: Data is compiled from various commercial sources and certificates of analysis. Actual impurity levels may vary by supplier and batch.
Spectroscopic Techniques for Purity Analysis
ICP-MS and ICP-OES are powerful analytical techniques for determining the elemental composition of materials with high sensitivity and accuracy. The choice between these methods often depends on the required detection limits and the sample matrix.
Table 2: Comparison of ICP-MS and ICP-OES for Impurity Analysis in this compound
| Parameter | ICP-MS | ICP-OES |
| Principle | Measures the mass-to-charge ratio of ions. | Measures the wavelength of light emitted by excited atoms and ions. |
| Detection Limits | Very low (parts per trillion, ppt, to parts per quadrillion, ppq)[2]. | Low (parts per billion, ppb). |
| Matrix Tolerance | Lower tolerance to total dissolved solids (TDS), typically <0.2%. | Higher tolerance to TDS, up to several percent. |
| Interferences | Isobaric (same mass) and polyatomic interferences can occur, but can be mitigated with collision/reaction cells. | Spectral interferences from overlapping emission lines, especially in complex rare earth matrices. High-resolution instruments can mitigate this. |
| Throughput | High, capable of rapid multi-element analysis. | High, with modern simultaneous detectors. |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial instrument cost and operational expenses. |
| Best Suited For | Ultra-trace impurity analysis in high-purity materials. | Analysis of major and minor elements, and trace impurities at the ppm level. |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining accurate and reproducible results. The following sections provide detailed methodologies for the analysis of this compound purity using ICP-MS.
Experimental Workflow for Purity Analysis
The general workflow for analyzing the purity of this compound involves sample preparation, instrumental analysis, and data processing.
Detailed Protocol for ICP-MS Analysis
This protocol outlines the steps for the quantitative determination of trace element impurities in high-purity this compound using ICP-MS.
1. Reagents and Materials
-
This compound Sample
-
High-Purity (Trace Metal Grade) Nitric Acid (HNO₃)
-
Deionized Water (18.2 MΩ·cm)
-
Multi-element Standard Solutions for calibration
-
Internal Standard Solution (e.g., Rhodium, Indium)
2. Sample Preparation
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached polypropylene centrifuge tube.
-
Add 1 mL of high-purity 2% (v/v) nitric acid to dissolve the sample. Gently vortex to ensure complete dissolution.
-
Dilute the sample solution with deionized water to a final volume of 10 mL. This results in a ytterbium matrix concentration of approximately 1000 ppm. For analysis of ultra-trace impurities, further dilution may be necessary to minimize matrix effects.
-
Prepare a method blank using the same procedure without the this compound sample.
3. Instrumental Parameters
The following are typical ICP-MS instrument parameters for the analysis of rare earth elements. These may need to be optimized for the specific instrument and application.
Table 3: Typical ICP-MS Instrumental Parameters
| Parameter | Setting |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.8 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Sample Uptake Rate | 0.4 mL/min |
| Detector Mode | Pulse Counting |
| Dwell Time | 10-50 ms per isotope |
| Integration Time | 1-3 s per replicate |
| Collision/Reaction Cell Gas | Helium (for kinetic energy discrimination) |
4. Calibration
-
Prepare a series of multi-element calibration standards by diluting certified stock solutions in a 2% nitric acid matrix. The concentration range of the standards should bracket the expected impurity concentrations in the sample.
-
An internal standard is added online to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
5. Data Analysis
-
The concentration of each impurity element is determined by the instrument software based on the calibration curve generated from the standard solutions.
-
The results are corrected for the method blank and reported in ppm (mg/kg) relative to the original this compound sample weight.
Selecting the Appropriate Analytical Technique
The choice between ICP-MS and ICP-OES depends on the specific requirements of the analysis. The following decision tree provides a logical guide for selecting the most suitable technique.
Conclusion
The spectroscopic analysis of this compound purity is essential for ensuring the quality and performance of advanced materials and pharmaceuticals. Both ICP-MS and ICP-OES are powerful techniques for this purpose, with the choice depending on the required sensitivity and matrix complexity. By following detailed experimental protocols and utilizing appropriate analytical standards, researchers can confidently assess the purity of their this compound and select materials that meet the stringent requirements of their applications. This guide provides the necessary framework for making informed decisions regarding the analysis and selection of high-purity this compound.
References
Ytterbium Nitrate vs. Ytterbium Chloride as Catalyst Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a myriad of chemical transformations. Among the various Lewis acids, compounds of the lanthanide element ytterbium have garnered significant attention due to their unique reactivity and selectivity. This guide provides an objective comparison of two common ytterbium(III) salts, ytterbium nitrate and ytterbium chloride, when employed as catalyst precursors. The focus is on their performance in catalytic applications, supported by available experimental data and theoretical considerations.
The Role of the Counter-Ion in Catalysis
The catalytic activity of a metal ion in a homogeneous catalytic system is significantly influenced by its counter-ion. The nature of the anion can affect the Lewis acidity of the metal center, the solubility of the catalyst in the reaction medium, and its stability. In the case of ytterbium(III) catalysts, the Yb³⁺ ion is the active Lewis acid. The chloride (Cl⁻) and nitrate (NO₃⁻) anions can modulate its catalytic efficacy.
Theoretically, a less coordinating anion will result in a more "naked" and thus more Lewis acidic metal cation, leading to higher catalytic activity. The trifluoromethanesulfonate (triflate, OTf⁻) anion is a classic example of a weakly coordinating anion, and ytterbium(III) triflate is known to be a highly active Lewis acid catalyst.[1] The nitrate anion is generally considered to be more coordinating than the triflate anion but less coordinating than the chloride anion. This suggests that the Lewis acidity and, consequently, the catalytic performance might follow the trend: Yb(OTf)₃ > Yb(NO₃)₃ > YbCl₃.
Performance in the Pechmann Condensation
In a study by Wang et al., various lanthanide salts were screened for their catalytic activity in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate under solvent-free conditions.[1] The results demonstrated that ytterbium(III) triflate (Yb(OTf)₃) was a highly effective catalyst, affording the product in 95% yield. In contrast, ytterbium(III) chloride (YbCl₃) under the same conditions gave a significantly lower yield of 66%.[1]
While data for this compound in this specific reaction is not available, based on the trend of Lewis acidity influenced by the counter-ion, it is reasonable to hypothesize that its performance would lie between that of the chloride and the triflate.
Data Presentation
| Catalyst Precursor | Reaction | Substrates | Product | Yield (%) | Reference |
| Ytterbium(III) Chloride | Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | 66 | [1] |
| Ytterbium(III) Triflate | Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | 95 | [1] |
Experimental Protocols
Pechmann Condensation Catalyzed by Ytterbium(III) Salts
The following is a general experimental protocol for the Pechmann condensation, as described in the literature, which can be adapted for different ytterbium catalyst precursors.
Materials:
-
Phenol derivative (e.g., resorcinol)
-
β-keto ester (e.g., ethyl acetoacetate)
-
Ytterbium catalyst precursor (e.g., YbCl₃ or Yb(OTf)₃) (5 mol%)
Procedure:
-
In a round-bottom flask, a mixture of the phenol (1.0 mmol), the β-keto ester (1.0 mmol), and the ytterbium catalyst (0.05 mmol) is prepared.
-
The reaction mixture is stirred under solvent-free conditions at a specified temperature (e.g., 80 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated and purified by standard methods, such as recrystallization or column chromatography.
Logical Relationships and Experimental Workflow
The decision-making process for selecting a catalyst precursor and the subsequent experimental workflow can be visualized as follows:
The catalytic cycle for a Lewis acid-catalyzed reaction, such as the Pechmann condensation, generally involves the activation of a carbonyl group by the ytterbium cation.
Conclusion
Based on the available data and theoretical principles, This compound is expected to be a more active catalyst precursor than ytterbium chloride for Lewis acid-catalyzed reactions. The lower yield observed with ytterbium chloride in the Pechmann condensation compared to ytterbium triflate strongly supports the significant role of the counter-ion in modulating the catalytic activity of the ytterbium(III) ion.[1] For researchers and professionals in drug development and organic synthesis, the choice of the ytterbium salt can be a critical factor in optimizing reaction efficiency. While ytterbium triflate appears to be the most active, this compound may offer a good balance between reactivity and cost or availability. Further experimental studies directly comparing this compound and chloride in a range of catalytic reactions would be highly valuable to the scientific community.
References
A Comparative Analysis of Lanthanide Nitrates for Enhanced Upconversion Efficiency
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Lanthanide Precursors for Optimal Upconversion Nanoparticle Performance.
The efficiency of lanthanide-doped upconversion nanoparticles (UCNPs) is critically dependent on the choice of lanthanide precursors. This guide provides a comparative study of various lanthanide nitrates used in the synthesis of UCNPs, with a focus on their impact on upconversion efficiency. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal materials and methods for their specific applications, from bioimaging to drug delivery.
Data Presentation: A Quantitative Comparison of Upconversion Quantum Yields
The upconversion quantum yield (UCQY) is a critical parameter for evaluating the performance of UCNPs. While a direct comparison of a wide range of lanthanide nitrates under identical conditions is not extensively documented in a single study, the following table collates data from various sources to provide a comparative overview. It is important to note that UCQY is highly dependent on factors such as nanoparticle size, shape, crystal phase, and the excitation power density.[1][2]
| Host Material & Dopants | Lanthanide Precursors | Synthesis Method | Particle Size (nm) | Excitation Wavelength (nm) | Excitation Power Density (W/cm²) | Upconversion Quantum Yield (%) | Reference |
| β-NaYF₄: 17% Yb³⁺, 3% Er³⁺ | Y(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃ | Co-precipitation | ~25 | 980 | Varies | 2.1 (in toluene), 0.6 (solid) | [1] |
| β-NaYF₄: 20% Yb³⁺, 2% Er³⁺ | Y(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃ | Co-precipitation | 10-100 | 980 | 150 | 0.005 - 0.3 | [2] |
| β-NaYF₄: 20% Yb³⁺, 2% Er³⁺ | Y(NO₃)₃, Yb(NO₃)₃, Er(NO₃)₃ | Co-precipitation | Bulk | 980 | 20 | 3.0 | [2] |
| β-NaYF₄:Yb,Er/NaYF₄:Lu (core/shell) | Lanthanide Acetates* | Thermal Decomposition | ~25 | 978 | Varies | ~7-9 | [3] |
| LiYF₄:Yb³⁺,Tm³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 5 | 0.02 (total), 6x10⁻³ (blue emission) | [4] |
*Note: While this study used lanthanide acetates, it provides a valuable benchmark for high upconversion efficiency in a well-passivated core/shell system. The synthesis of high-quality UCNPs often involves thermal decomposition of lanthanide trifluoroacetates or acetates.[5]
Experimental Protocols: Synthesizing High-Efficiency UCNPs
The choice of synthesis method significantly influences the crystallinity, size, and morphology of UCNPs, all of which affect their upconversion efficiency. Lanthanide nitrates are versatile precursors for several common synthesis techniques.[6]
Co-precipitation Method
This method is known for its simplicity and mild reaction conditions.[7]
Objective: To synthesize NaYF₄:Yb,Er nanoparticles.
Materials:
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
Sodium fluoride (NaF)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the lanthanide nitrates (e.g., 0.78 mmol Y(NO₃)₃, 0.20 mmol Yb(NO₃)₃, 0.02 mmol Er(NO₃)₃) and 1 mmol EDTA in deionized water.
-
Stir the solution vigorously to form a stable lanthanide-EDTA complex solution.
-
Rapidly inject a solution of NaF (e.g., 4 mmol in deionized water) into the lanthanide-EDTA solution under vigorous stirring.
-
A precipitate will form immediately. Continue stirring for a specified period (e.g., 1 hour) to ensure complete reaction.
-
Collect the precipitate by centrifugation, wash several times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Dry the resulting nanoparticles in an oven at a specified temperature (e.g., 60 °C).
-
For enhanced luminescence, an annealing step may be required to induce a phase transition from cubic (α) to hexagonal (β) phase.[7]
Hydrothermal/Solvothermal Method
This method is performed in a sealed vessel under high pressure and temperature, yielding highly crystalline nanoparticles.[7]
Objective: To synthesize NaYF₄:Yb,Er nanoparticles.
Materials:
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
Sodium fluoride (NaF) or Ammonium fluoride (NH₄F)
-
Solvent (e.g., ethylene glycol, water, or a mixture)
-
Capping agent (e.g., oleic acid, citric acid, or polyethylene glycol)[8][9]
Procedure:
-
Dissolve the lanthanide nitrates in the chosen solvent in the desired molar ratios (e.g., Y:Yb:Er = 78:20:2).
-
Add the capping agent to the solution and stir until a homogeneous mixture is formed.
-
Add the fluoride source (NaF or NH₄F) to the solution.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash with ethanol and water several times.
-
Dry the final product in a vacuum oven.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows involved in the study of lanthanide nitrate-based upconversion nanoparticles.
Caption: Energy Transfer Upconversion (ETU) in Yb³⁺/Er³⁺ co-doped nanoparticles.
Caption: Experimental workflow for comparative analysis of upconversion efficiency.
References
- 1. Power-dependent upconversion quantum yield of NaYF4:Yb3+,Er3+ nano- and micrometer-sized particles – measurements and simulations - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Absolute upconversion quantum yields of blue-emitting LiYF4:Yb3+,Tm3+ upconverting nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance of ytterbium nitrate in doping silica fibers compared to other precursors
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in the fabrication of ytterbium-doped silica fibers for high-power laser and amplifier applications. This guide provides an objective comparison of ytterbium nitrate's performance against other common precursors, supported by experimental data, detailed methodologies, and process visualizations.
Ytterbium-doped silica fibers are the gain medium of choice for many high-power fiber lasers due to their high quantum efficiency, broad gain bandwidth, and excellent power scalability. The method of incorporating ytterbium ions into the silica matrix significantly influences the fiber's ultimate performance, including its efficiency, uniformity, and resistance to degradation phenomena such as photodarkening. The choice of the ytterbium precursor, such as this compound in solution doping or organometallic chelates in vapor-phase doping, is a key determinant of the final fiber characteristics.
Comparative Performance of Ytterbium Precursors
The primary methods for doping silica fibers with ytterbium are solution doping and chelate precursor (vapor) doping, often in conjunction with the Modified Chemical Vapor Deposition (MCVD) process. This compound is a common precursor for the solution doping technique, while various ytterbium chelates are used in vapor-phase methods.
| Performance Metric | This compound (Solution Doping) | Ytterbium Chelates (Vapor Doping) | Key Considerations |
| Doping Concentration | High concentrations achievable (e.g., up to 2.5 wt% Yb)[1][2] | High concentrations achievable | The solubility of the precursor in the chosen solvent is a limiting factor for solution doping. The vapor pressure of the chelate is critical for vapor doping. |
| Doping Uniformity | Can be challenging to achieve high uniformity; potential for concentration gradients. | Generally offers good to excellent radial and longitudinal uniformity.[3] | Chelate vapor doping allows for in-situ deposition, which can lead to better process control and uniformity.[4] |
| Slope Efficiency | Good to excellent (e.g., ~79.8% before optimization)[4] | Excellent (e.g., 54.2% to 80%)[3][5] | Co-dopants like aluminum and phosphorus significantly impact efficiency in both methods. |
| Photodarkening Resistance | Can be susceptible to photodarkening, but can be mitigated with co-dopants like cerium and phosphorus.[1][2][6] | Generally good, and can be further improved with process optimization.[4] | The uniformity of ytterbium ion distribution plays a role in photodarkening; non-uniformity can lead to the formation of color centers.[4] |
| Numerical Aperture (NA) | Controllable through co-doping (e.g., ~0.06 with Al co-doping).[7] | Controllable (e.g., ~0.056).[3] | Co-dopants are essential for controlling the refractive index profile.[8] |
| Background Loss | Can be low with optimized processes. | Can be low (e.g., 25 dB/km at 1200 nm).[9] | Process control is crucial to minimize impurities and defects that contribute to background loss. |
| Process Complexity | Multi-step, ex-situ process. | In-situ process, but requires precise temperature and flow control. | Solution doping involves removing the preform from the lathe for soaking, while chelate doping is a continuous process. |
Experimental Protocols
Modified Chemical Vapor Deposition (MCVD) Process
The MCVD process is a foundational technique for fabricating the fiber preform.[10][11]
-
Tube Preparation : A high-purity silica tube is mounted on a lathe and cleaned.
-
Cladding Deposition : Gaseous silicon tetrachloride (SiCl₄) and oxygen (O₂) are introduced into the rotating tube, which is heated by a traversing oxy-hydrogen torch. This forms a pure silica glass layer on the inner surface, which will become the cladding.
-
Core Deposition : Dopant precursors are introduced along with SiCl₄ and O₂ to deposit the core layers. The specific doping method (solution doping or chelate vapor doping) is implemented at this stage.
-
Tube Collapse : After the core layers are deposited, the temperature is increased to collapse the tube into a solid rod, known as the preform.
-
Fiber Drawing : The preform is then transferred to a drawing tower, where it is heated in a furnace and drawn into a fiber of the desired diameter.
Solution Doping with this compound
This technique involves the incorporation of dopants from a liquid solution.[7][12]
-
Porous Soot Deposition : Within the MCVD setup, a porous layer of silica (soot) is deposited on the inner surface of the substrate tube at a lower temperature than that used for solid glass deposition.
-
Soaking : The tube is removed from the lathe and filled with an aqueous or alcoholic solution containing this compound (Yb(NO₃)₃) and co-dopants like aluminum nitrate (Al(NO₃)₃). The porous soot layer absorbs the solution.
-
Drying : The solution is drained, and the tube is carefully dried to remove the solvent.
-
Sintering and Collapsing : The tube is returned to the lathe, where the doped soot layer is sintered into a clear glass layer. The tube is then collapsed into a preform.
Chelate Vapor Doping
This method introduces the dopants in the vapor phase using organometallic compounds.[3][4]
-
Precursor Vaporization : A solid ytterbium chelate precursor is heated in a vaporizer to generate a stable vapor.
-
Vapor Delivery : A carrier gas (e.g., argon or helium) transports the precursor vapor into the silica substrate tube along with SiCl₄ and O₂.
-
In-situ Deposition : The traversing torch heats the tube, causing the precursors to react and deposit a doped silica layer on the inner wall. This is done for each core layer.
-
Collapsing : Once all core layers are deposited, the tube is collapsed into a preform.
Process Visualization
To better illustrate the workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Solution Doping with this compound.
Caption: Workflow for Chelate Vapor Doping.
Conclusion
Both solution doping with this compound and chelate vapor doping are viable methods for producing high-quality ytterbium-doped silica fibers. The choice of precursor and method depends on the specific requirements of the application.
-
This compound in solution doping is a well-established and versatile technique capable of achieving high doping concentrations. However, achieving high uniformity can be challenging, and it is a multi-step, ex-situ process.
-
Ytterbium chelates in vapor doping offer the advantage of an in-situ process, which can lead to better control over doping uniformity and reproducibility. This method is particularly well-suited for producing fibers with complex refractive index profiles.
For applications demanding the highest levels of uniformity and reproducibility, chelate vapor doping may be the preferred method. However, for many applications, the well-understood and flexible solution doping technique using this compound remains a highly effective and widely used approach. The addition of co-dopants is crucial in both methods to optimize the spectroscopic properties and mitigate detrimental effects like photodarkening.
References
- 1. researchgate.net [researchgate.net]
- 2. High ytterbium concentration Yb/Al/P/Ce co-doped silica fiber for 1-µm ultra-short cavity fiber laser application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ytterbium-doped large-mode-area silica fiber fabricated by using chelate precursor doping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ytterbium-Doped Double-Clad Fiber with High Uniformity of Concentration Distribution and Suppressed Photodarkening [mdpi.com]
- 5. OPG [opg.optica.org]
- 6. Frontiers | Experimental comparison of Yb/Al/Ce and Yb/Al/P co-doped fibers on the suppression of transverse mode instability [frontiersin.org]
- 7. Investigation of co-doping Al3+ in ytterbium-doped silica-based fiber [wulixb.iphy.ac.cn]
- 8. cjphotonics.com [cjphotonics.com]
- 9. A highly efficient Yb-doped silica laser fiber prepared by gas phase doping technology [inis.iaea.org]
- 10. photonics.com [photonics.com]
- 11. fiberopticx.com [fiberopticx.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Trace Metal Analysis in High-Purity Ytterbium Nitrate: ICP-MS vs. Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like ytterbium nitrate is paramount. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the determination of trace metal impurities in high-purity this compound. The information presented is supported by experimental data from analogous rare earth element matrices, offering a robust framework for selecting the most appropriate analytical methodology.
The presence of trace metals in high-purity materials can significantly impact their performance in various applications, from the synthesis of advanced materials to the formulation of pharmaceuticals. Ytterbium-containing compounds, for instance, are utilized in lasers, and their efficiency can be compromised by metallic impurities. Therefore, accurate and sensitive analytical methods are crucial for quality control.
Analytical Techniques at a Glance: A Comparative Overview
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for trace and ultra-trace element analysis due to its high sensitivity and ability to measure a wide range of elements simultaneously.[1][2] However, the analysis of high-purity rare earth elements like ytterbium by ICP-MS is challenging due to the complex matrix, which can cause significant spectral interferences.[1][2][3] Alternative techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offer different advantages and disadvantages in this context.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is widely regarded as the benchmark for ultra-trace elemental analysis, offering detection limits in the parts-per-trillion (ppt) range for many elements.[4] For the analysis of high-purity this compound, the primary challenge lies in overcoming isobaric and polyatomic interferences from the ytterbium matrix. Modern ICP-MS instruments, particularly triple quadrupole systems (ICP-QQQ), utilize collision/reaction cell technology with gases like oxygen or ammonia to effectively remove these interferences, enabling accurate quantification of trace impurities.[1][2]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust and versatile technique with higher tolerance to dissolved solids compared to ICP-MS.[4][5] While generally less sensitive than ICP-MS, with detection limits typically in the parts-per-billion (ppb) range, it can be a cost-effective and simpler alternative for routine analysis where ultra-low detection limits are not critical.[5][6][7] For certain elements in a high-purity matrix, the performance of high-resolution ICP-OES can approach that of ICP-MS, especially when advanced sample introduction systems are employed.[5]
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS is a single-element technique that offers excellent sensitivity, often with detection limits in the low ppb range. It is particularly useful when only a few specific elements need to be quantified at very low levels. However, its sequential nature makes it less suitable for multi-element analysis compared to ICP techniques.
Performance Comparison: Quantitative Data
Table 1: Comparison of Typical Instrument Detection Limits (IDLs) in Solution (µg/L or ppb)
| Element | ICP-MS (in REE Matrix) | ICP-OES (in REE Matrix) |
| Aluminum (Al) | < 0.1 | 1 - 10 |
| Calcium (Ca) | < 0.5 | 0.1 - 1 |
| Chromium (Cr) | < 0.05 | 1 - 5 |
| Copper (Cu) | < 0.05 | 1 - 5 |
| Iron (Fe) | < 0.1 | 1 - 10 |
| Lead (Pb) | < 0.01 | 5 - 20 |
| Magnesium (Mg) | < 0.1 | 0.1 - 1 |
| Nickel (Ni) | < 0.05 | 1 - 10 |
| Zinc (Zn) | < 0.1 | 1 - 5 |
| Other REEs | < 0.01 - 0.1 | 1 - 50 |
Note: Detection limits are highly matrix and instrument dependent. The values presented are typical and for illustrative purposes.
Table 2: Method Performance for Trace REE Impurities in High-Purity Neodymium Oxide (Nd₂O₃) using ICP-MS/MS
| Analyte | Background Equivalent Concentration (BEC) in 500 ppm Nd₂O₃ (ng/L or ppt) |
| Lanthanum (La) | 0.2 |
| Cerium (Ce) | 0.3 |
| Samarium (Sm) | 1.5 |
| Europium (Eu) | 0.04 |
| Gadolinium (Gd) | 0.1 |
| Terbium (Tb) | 0.02 |
| Dysprosium (Dy) | 0.04 |
| Holmium (Ho) | 0.01 |
| Erbium (Er) | 0.03 |
| Thulium (Tm) | 0.01 |
| Lutetium (Lu) | 0.01 |
Data adapted from an application note by Agilent Technologies, demonstrating the capability of ICP-MS/MS to measure ultra-trace levels of other rare earth elements in a high-purity rare earth matrix.[1]
Experimental Protocols
A detailed and validated experimental protocol is critical for obtaining accurate and reproducible results. Below is a representative protocol for the analysis of trace metals in high-purity this compound using ICP-MS.
Protocol 1: Sample Preparation and Analysis by ICP-MS
-
Reagents and Materials:
-
High-purity this compound sample.
-
Ultra-pure water (18.2 MΩ·cm).
-
High-purity nitric acid (HNO₃), trace metal grade.
-
Multi-element standard solutions for calibration.
-
Internal standard solution (e.g., Sc, Y, In, Bi).
-
Class A volumetric flasks and pipettes.
-
Polypropylene sample tubes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the high-purity this compound sample into a pre-cleaned 50 mL polypropylene tube.
-
Add approximately 20 mL of ultra-pure water to dissolve the sample.
-
Add 0.5 mL of high-purity nitric acid to obtain a final acid concentration of approximately 2.5%.
-
Bring the solution to a final volume of 50 mL with ultra-pure water. This results in a 2% (w/v) this compound solution.
-
Prepare a method blank using the same procedure without the this compound sample.
-
-
ICP-MS Instrumentation and Parameters (Example):
-
Instrument: Triple Quadrupole ICP-MS (e.g., Agilent 8800 or PerkinElmer NexION 5000).[1][8]
-
Sample Introduction: MicroMist nebulizer with a Peltier-cooled spray chamber.[1]
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 1.0 L/min.
-
Collision/Reaction Cell Gas: Helium (for KED mode) or Oxygen/Ammonia (for mass-shift or on-mass reaction modes) to remove interferences.[1][2]
-
Detector Mode: Pulse counting.
-
-
Calibration and Analysis:
-
Prepare a series of multi-element calibration standards in a matrix-matched solution (2% this compound, prepared from a high-purity source and pre-screened for the analytes of interest).
-
Spike the internal standard into all blanks, standards, and samples.
-
Analyze the blank, calibration standards, and samples.
-
Perform spike recovery studies on the sample matrix to assess accuracy and matrix effects.
-
Workflow Diagram
The following diagram illustrates the general workflow for the analysis of trace metals in high-purity this compound using ICP-MS.
Caption: Experimental workflow for ICP-MS analysis of this compound.
Conclusion
For the determination of a wide range of trace metal impurities at the lowest possible levels in high-purity this compound, ICP-MS, particularly with collision/reaction cell technology, stands out as the most powerful and versatile technique. Its superior sensitivity and multi-element capability are essential for stringent quality control in high-tech and pharmaceutical applications.
ICP-OES serves as a robust and more economical alternative for routine analysis where the required detection limits are within the ppb range. The choice between these techniques will ultimately depend on the specific purity requirements, the number of elements to be analyzed, and budgetary considerations. GFAAS remains a viable option for single-element, high-sensitivity analysis.
By implementing a well-defined experimental protocol, including careful sample preparation and appropriate interference removal strategies, researchers and scientists can confidently ensure the quality and purity of their high-purity this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. analytik-jena.ru [analytik-jena.ru]
- 4. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ICP-OES determination of major and trace composition of gadolinium(iii) oxide crystals doped with europium - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Determination of Rare Earth Impurities in High-Purity Gadolinium Oxide with the NexION 5000 [perkinelmer.com]
Navigating Precursor Selection: A Comparative Guide to Quantum Yields in Phosphors Synthesized with Different Ytterbium Salts
A critical analysis of how the choice of ytterbium salt precursor—nitrate versus acetate—impacts the quantum yield of upconverting phosphors, providing researchers with data-driven insights for materials synthesis.
In the pursuit of highly efficient luminescent materials, particularly for applications in biomedical imaging, photovoltaics, and security inks, the quantum yield (QY) of phosphors stands as a paramount performance metric. The synthesis of these materials, often complex and multi-staged, involves a careful selection of precursors. This guide provides a comparative analysis of the quantum yields of Sodium Yttrium Fluoride phosphors co-doped with Ytterbium and Erbium (NaYF4:Yb,Er) synthesized using different ytterbium salts as precursors. While a direct comparative study under identical experimental conditions remains elusive in the current literature, this guide collates and presents data from various studies to offer a valuable, albeit indirect, comparison. The focus is on the commonly used ytterbium nitrate and ytterbium acetate precursors. No significant data was found for the use of ytterbium chloride in the synthesis of this specific phosphor with reported quantum yields.
Quantitative Comparison of Quantum Yields
The following table summarizes the quantum yields of NaYF4:Yb,Er phosphors synthesized with either this compound or ytterbium acetate as the ytterbium precursor. It is crucial to note that the data is compiled from different research works, and variations in synthesis methods, dopant concentrations, and measurement conditions can significantly influence the reported quantum yields.
| Ytterbium Salt Precursor | Phosphor Composition | Synthesis Method | Excitation Wavelength (nm) | Quantum Yield (%) | Reference |
| Ytterbium(III) nitrate pentahydrate | NaYF4:20%Yb,2%Er | Hydrothermal | 980 | ~1.0 | [1] |
| Ytterbium(III) acetate hydrate | NaYF4:20%Yb,2%Er/NaYF4 (core/shell) | Thermal Decomposition | 980 | ~9.5 | [2] |
Note: The significant difference in quantum yield can be attributed to several factors beyond just the precursor, including the core/shell structure in the acetate-derived phosphor which is known to enhance luminescence by reducing surface quenching effects.
The Potential Influence of the Precursor Anion
The choice of the anion (nitrate, acetate, or chloride) in the ytterbium precursor can influence the nucleation and growth of the phosphor nanocrystals, which in turn affects their luminescence properties.
-
Nitrate (NO₃⁻): Nitrates are highly soluble in polar solvents and can decompose at relatively low temperatures. The presence of nitrate ions in the reaction mixture can influence the pH and ionic strength of the solution, which are critical parameters in controlling the size and morphology of the resulting nanocrystals.
-
Acetate (CH₃COO⁻): Acetate ions can act as capping agents, coordinating to the surface of the growing nanocrystals and influencing their growth kinetics and final morphology. This can lead to better control over the particle size and distribution, which is often correlated with higher quantum yields.
-
Chloride (Cl⁻): Chloride ions can also affect the nucleation and growth of nanocrystals. In some syntheses, chloride ions have been shown to promote the formation of specific crystal phases or morphologies. However, residual chloride ions in the final product can sometimes act as quenching centers, potentially reducing the quantum yield.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of NaYF4:Yb,Er phosphors using this compound and ytterbium acetate, as well as a standard method for quantum yield measurement.
Synthesis of NaYF4:Yb,Er using this compound (Hydrothermal Method)
-
Precursor Solution Preparation: In a typical synthesis, stoichiometric amounts of Y(NO₃)₃·6H₂O, Yb(NO₃)₃·5H₂O, and Er(NO₃)₃·5H₂O are dissolved in deionized water.
-
Reaction Mixture: An aqueous solution of NaF is added dropwise to the rare-earth nitrate solution under vigorous stirring.
-
Hydrothermal Treatment: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).
-
Purification: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven.
Synthesis of NaYF4:Yb,Er using Ytterbium Acetate (Thermal Decomposition Method)
-
Precursor Mixture: Y(CH₃COO)₃·xH₂O, Yb(CH₃COO)₃·xH₂O, and Er(CH₃COO)₃·xH₂O are mixed with a sodium source (e.g., sodium trifluoroacetate) and a fluorine source (e.g., ammonium fluoride) in a high-boiling point solvent mixture, typically containing oleic acid and 1-octadecene.
-
Degassing: The mixture is heated under vacuum or argon flow to remove water and oxygen.
-
Nucleation and Growth: The temperature is rapidly increased to a high temperature (e.g., 300-330 °C) and maintained for a specific duration to allow for the nucleation and growth of the nanocrystals.
-
Purification: After cooling, the nanocrystals are precipitated by adding a non-solvent like ethanol, collected by centrifugation, and washed multiple times with ethanol and hexane.
Absolute Quantum Yield Measurement
The absolute quantum yield of upconverting phosphors is typically measured using an integrating sphere coupled to a spectrofluorometer.
-
System Calibration: The spectral response of the detection system is calibrated using a standard lamp with a known spectral irradiance.
-
Measurement of Excitation Profile: The spectrum of the excitation source (e.g., a 980 nm laser) is measured by reflecting it off a highly reflective, non-luminescent standard (e.g., BaSO₄) within the integrating sphere. This provides the number of incident photons.
-
Measurement of Sample: The phosphor sample is placed in the integrating sphere and irradiated with the same excitation source. The spectrum of the scattered excitation light and the upconverted emission is recorded.
-
Calculation: The number of absorbed photons is calculated by subtracting the number of scattered photons from the number of incident photons. The number of emitted photons is determined by integrating the area under the upconversion emission spectrum. The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for phosphor synthesis and the logical relationship in the quantum yield measurement process.
References
A Comparative Guide to Precursors for Yb₂O₃ Nanoparticle Synthesis: Alternatives to Ytterbium Nitrate
For researchers and professionals in materials science and drug development, the synthesis of high-quality ytterbium oxide (Yb₂O₃) nanoparticles is crucial for various applications, including bioimaging, drug delivery, and catalysis. While ytterbium nitrate is a commonly used precursor, a range of alternatives exists, each influencing the final nanoparticle characteristics. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Ytterbium Precursors
The choice of precursor significantly impacts the physicochemical properties of the synthesized Yb₂O₃ nanoparticles, such as crystallite size, particle morphology, and aggregation. Below is a summary of quantitative data from studies utilizing different ytterbium precursors and synthesis methods.
| Precursor | Synthesis Method | Particle/Crystallite Size | Morphology | Calcination/Reaction Temperature (°C) | Reference |
| This compound | Wet Chemical | 19 - 24 nm (crystallite) | Nearly spherical, agglomerated | 900 | |
| This compound | Co-precipitation | 13 - 100 nm | Agglomerated | 600 - 1000 | |
| This compound derived hydroxides/carbonates/oxalates | Precipitation | 20 - 46 nm (crystallite) | Spherical to platelike | 600 - 1000 | |
| Ytterbium Chloride | Solvothermal | 0.2–0.6 µm (width), 5–15 µm (length) | Needle-shaped | 300 (reaction), 350-1100 (calcination) | [1] |
| Ytterbium Chloride | Microwave-assisted Solvothermal | 50 - 70 nm | Quasi-spherical | 700 | [2] |
Experimental Protocols
Detailed methodologies for synthesizing Yb₂O₃ nanoparticles using different precursors are outlined below. These protocols highlight the practical differences in handling and reaction conditions.
Protocol 1: Hydrothermal Synthesis using Ytterbium Chloride
This method is adapted from solvothermal procedures that yield crystalline Yb₂O₃ nanostructures.[1]
Materials:
-
Ytterbium (III) chloride hexahydrate (YbCl₃·6H₂O)
-
1,4-butanediol
-
Ethanol
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve a specific molar concentration of Ytterbium (III) chloride hexahydrate in 1,4-butanediol.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 300°C for a prolonged period (e.g., 10 hours) to ensure the formation of a pure Yb₂O₃·xH₂O phase.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation and wash it multiple times with ethanol to remove any unreacted reagents and byproducts.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 60°C).
-
To obtain crystalline Yb₂O₃, calcine the dried powder in a furnace. The temperature can be varied (e.g., 500°C to 1100°C) to control the crystallinity and particle size. The needle-shaped morphology is often preserved during calcination.[1]
Protocol 2: Co-precipitation Synthesis using this compound
This protocol is a common and straightforward method for producing Yb₂O₃ nanoparticles.[3]
Materials:
-
Ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Sodium hydroxide (NaOH) or Ammonium carbonate ((NH₄)₂CO₃) solution
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of this compound with a desired molarity (e.g., 0.1 M to 0.5 M).
-
Separately, prepare a precipitating agent solution, such as sodium hydroxide or ammonium carbonate.
-
Under vigorous stirring, add the precipitating agent solution dropwise to the this compound solution. A precipitate of ytterbium hydroxide or ytterbium carbonate will form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure a complete reaction.
-
Age the resulting suspension for a specific duration if required by the experimental design.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.
-
Dry the precursor powder in an oven (e.g., at 80-100°C).
-
Finally, calcine the dried powder in a muffle furnace at a high temperature (e.g., 800-1000°C) for several hours to decompose the precursor and form crystalline Yb₂O₃ nanoparticles.[4][5]
Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis of Yb₂O₃ nanoparticles via hydrothermal and co-precipitation methods.
References
Ytterbium Nitrate: A Comparative Analysis of Lewis Acidity Among Lanthanide Nitrates
In the realm of catalysis and materials science, the Lewis acidity of lanthanide compounds is a critical parameter influencing their reactivity and application. This guide provides a comparative analysis of the Lewis acidity of ytterbium nitrate in relation to other lanthanide nitrates. While direct quantitative comparisons for the entire series of lanthanide nitrates are not extensively documented in a single study, this guide synthesizes established trends, data from analogous compounds, and standard experimental methodologies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Lanthanide Lewis Acidity
Lanthanide ions (Ln³⁺) are considered hard Lewis acids due to their high charge density. The Lewis acidity is primarily influenced by the ionic radius of the lanthanide ion. According to the well-known lanthanide contraction, the ionic radius steadily decreases across the series from lanthanum (La) to lutetium (Lu).[1] This contraction leads to an increase in charge density, and consequently, a general trend of increasing Lewis acidity is expected across the lanthanide series. Therefore, ytterbium (Yb³⁺), being one of the smaller lanthanide ions, is anticipated to exhibit strong Lewis acidity.[2]
However, the effective Lewis acidity in a given medium is also modulated by factors such as the counter-ion and the coordinating solvent.[3][4] Experimental studies on lanthanide triflates have revealed a more nuanced trend, showing a decrease in Lewis acidity from scandium to lanthanum, followed by a gradual increase from lanthanum to lutetium.[5] This suggests that while the ionic radius is a primary factor, other electronic and steric effects also play a significant role.
Comparative Data on Lewis Acidity
Direct, comprehensive experimental data comparing the Lewis acidity of the full series of lanthanide nitrates is scarce. However, data for the closely related lanthanide triflates (Ln(OTf)₃) provides a valuable proxy for understanding the likely trend for lanthanide nitrates. The following table summarizes the Lewis acidity values for a selection of lanthanide triflates, as determined by a fluorescence-based method in tetrahydrofuran (THF). It is important to note that while the trend is expected to be similar for nitrates, the absolute values will differ due to the different electronic properties of the nitrate anion.
| Lanthanide (Ln) | Ionic Radius (pm) | Lewis Acidity (LAU in THF for Ln(OTf)₃) |
| La | 103 | 26.67 |
| Nd | 98.3 | 28.28 |
| Sm | 95.8 | 28.51 |
| Ho | 90.1 | 31.25 |
| Er | 89.0 | 32.58 |
| Tm | 88.0 | 29.45 |
| Yb | 86.8 | - |
| Lu | 86.1 | - |
| Sc | 74.5 | 36.82 |
| Data sourced from studies on lanthanide triflates.[5] LAU stands for Lewis Acid Unit, a value derived from a fluorescent Lewis adduct (FLA) method. A higher LAU value indicates stronger Lewis acidity. Data for Yb(OTf)₃ and Lu(OTf)₃ was not quantitatively determined in this specific study due to experimental limitations, but the general trend suggests they would have high Lewis acidity.[5] |
The catalytic activity of lanthanide nitrates in various organic reactions can also serve as an indirect measure of their relative Lewis acidity. For instance, in the one-pot synthesis of 1,2,4-oxadiazole derivatives, various lanthanide nitrates have been shown to be effective catalysts.[6] Often, the catalytic efficiency correlates with the Lewis acidity of the lanthanide ion, with smaller ions like ytterbium showing high activity.[5]
Experimental Protocols for Determining Lewis Acidity
Several robust experimental methods can be employed to quantitatively determine and compare the Lewis acidity of lanthanide nitrates.
Gutmann-Beckett Method using ³¹P NMR Spectroscopy
This is a widely accepted method for evaluating Lewis acidity in solution.[3][7] It utilizes a Lewis base probe, typically a phosphine oxide such as triethylphosphine oxide (TEPO) or triphenylphosphine oxide (TPPO).
Methodology:
-
A solution of the phosphine oxide probe is prepared in a suitable non-coordinating, deuterated solvent (e.g., CD₂Cl₂ or CD₃CN).
-
The ³¹P NMR spectrum of the free probe is recorded, and its chemical shift (δ_free) is noted.
-
A known concentration of the lanthanide nitrate salt (e.g., this compound) is added to the solution.
-
The lanthanide nitrate, acting as a Lewis acid, coordinates to the oxygen atom of the phosphine oxide.
-
This coordination deshields the phosphorus nucleus, causing a downfield shift in the ³¹P NMR spectrum.
-
The new chemical shift (δ_complex) is recorded.
-
The change in chemical shift (Δδ = δ_complex - δ_free) is directly proportional to the Lewis acidity of the lanthanide nitrate.
-
By comparing the Δδ values for different lanthanide nitrates under identical conditions, a quantitative ranking of their Lewis acidity can be established.
Spectroscopic Titration using UV-Vis or Fluorescence
This method involves monitoring the changes in the absorption or emission spectrum of an indicator molecule (a Lewis base) upon titration with the Lewis acid (lanthanide nitrate).
Methodology:
-
A solution of a suitable chromophoric or fluorophoric Lewis base is prepared.
-
The initial UV-Vis absorption or fluorescence spectrum is recorded.
-
A standardized solution of the lanthanide nitrate is incrementally added to the indicator solution.
-
With each addition, the spectral changes are recorded.
-
The formation of the Lewis acid-base adduct results in a shift in the absorption or emission wavelength and/or a change in intensity.
-
By analyzing the titration data, the binding constant for the formation of the adduct can be calculated, which provides a quantitative measure of the Lewis acidity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining Lewis acidity using the Gutmann-Beckett method.
Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.
Conclusion
References
- 1. Lanthanide - Wikipedia [en.wikipedia.org]
- 2. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the Coordination Chemistry of the lanthanum(III) Nitrate Salt in EAN/MeOH Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ytterbium Nitrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ytterbium nitrate, a compound that, while valuable in various applications, requires careful management due to its hazardous properties.
This compound is an oxidizing solid that can intensify fires and cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to strict disposal protocols is crucial to mitigate these risks.
Hazard Profile
A summary of the key hazards associated with this compound is presented below.
| Hazard Classification | GHS Hazard Statement | Description |
| Oxidizing Solids, Category 2 | H272 | May intensify fire; oxidizer.[1][2][3][4] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation, Category 2 | H319 | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the safe disposal of this compound. This workflow is designed to minimize risk to personnel and the environment.
References
Personal protective equipment for handling Ytterbium nitrate
Comprehensive Safety Protocol: Handling Ytterbium Nitrate
This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is classified as a hazardous substance that may intensify fire as an oxidizer, cause serious eye and skin irritation, and may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate care and personal protective equipment.
Hazard Classification and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE and exposure limits for handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles. | [1][2][3] |
| Hand Protection | Nitrile rubber gloves (0.11 mm thickness, >480 min breakthrough time). Inspect gloves prior to use. | [3][5] |
| Respiratory Protection | NIOSH-approved respirator with P2 or EN 143-compliant filter cartridges required when dust is generated or ventilation is inadequate. | [4][6][7] |
| Skin and Body Protection | Lab coat, apron, or impervious clothing to prevent skin contact. | [2][3] |
| Occupational Exposure Limit | ACGIH Threshold Limit Value (TWA): 1 mg/m³ (as Yttrium). |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk. Follow this procedural guidance for all laboratory operations involving this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoiding Dust: Avoid the formation and inhalation of dust and aerosols.[1][2][3]
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1][5] Do not eat, drink, or smoke in the work area.[2][5]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][5] Keep away from heat, sparks, open flames, and combustible materials.[1][2][3] Store under an inert atmosphere as the material can be moisture-sensitive.[2][4][6][7]
Disposal Plan
-
Waste Classification: this compound waste is considered hazardous.
-
Collection: Collect unused product and contaminated materials in a suitable, closed, and clearly labeled container for disposal.[1][2]
-
Procedure: Dispose of waste through a licensed professional waste disposal service. Do not allow the product to enter drains or the environment.[1][2][3] Disposal must be in accordance with all applicable local, state, and federal regulations.[1][6]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Equip: Wear full personal protective equipment, including respiratory protection.[1][2][3]
-
Clean-up: For small spills, cautiously sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[2][3] Wet-brushing or using a HEPA-filtered vacuum cleaner is recommended to minimize dust.[1][5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][2][3]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek immediate medical attention.[1][2][3]
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
